4-[(E)-2-(4-methoxyphenyl)ethenyl]phenol
Description
Structure
3D Structure
Properties
CAS No. |
18951-44-5 |
|---|---|
Molecular Formula |
C15H14O2 |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
4-[(E)-2-(4-methoxyphenyl)ethenyl]phenol |
InChI |
InChI=1S/C15H14O2/c1-17-15-10-6-13(7-11-15)3-2-12-4-8-14(16)9-5-12/h2-11,16H,1H3/b3-2+ |
InChI Key |
KKYPOVJDPNCJMJ-NSCUHMNNSA-N |
SMILES |
COC1=CC=C(C=C1)C=CC2=CC=C(C=C2)O |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)O |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC2=CC=C(C=C2)O |
Origin of Product |
United States |
Foundational & Exploratory
Optimizing the Stilbene Scaffold: A Technical Guide to Resveratrol Analogs
Introduction: The Resveratrol Paradox
Resveratrol (3,5,4'-trihydroxy-trans-stilbene) represents a classic "biopharmaceutical paradox." While it demonstrates exceptional pleiotropic activity in vitro—activating SIRT1, scavenging ROS, and modulating NF-κB—its in vivo efficacy is severely compromised by rapid Phase II metabolism. The 3- and 4'-hydroxyl groups are prime targets for glucuronidation and sulfation, leading to a plasma half-life often measured in minutes.
This guide moves beyond the basic molecule, dissecting the Structure-Activity Relationship (SAR) of resveratrol analogs.[1][2] It provides a roadmap for synthesizing and validating next-generation stilbenes that retain potency while solving the bioavailability bottleneck.
The Stilbene Pharmacophore: Anatomy of Activity[3]
The core scaffold consists of two aromatic rings (A and B) connected by an ethylene bridge.[3] Modifications to these three regions dictate the shift from a rapidly metabolized antioxidant to a stable, targeted therapeutic.
Structural Logic & SAR Map
-
The A-Ring (Resorcinol moiety): The 3,5-dihydroxy pattern is critical for SIRT1 affinity. Modification here (e.g., methoxylation) dramatically alters metabolic stability.
-
The Bridge (Ethylene linker): The trans-isomer is thermodynamically stable and biologically active. Cis-isomers (often formed by UV exposure) generally show reduced potency and steric clashes in protein binding pockets.
-
The B-Ring (Para-phenol): The 4'-OH is the "warhead" for radical scavenging but is also the primary site of metabolic conjugation.
Figure 1: Strategic modification zones on the stilbene scaffold. Green nodes indicate bioavailability enhancements; Red nodes indicate potency/toxicity trade-offs.
Critical SAR Rules
| Feature | Modification | Effect on Activity | Mechanistic Rationale |
| 3,5-OH (Ring A) | Methoxylation (–OMe) | ↑ Bioavailability | Blocks glucuronidation sites; increases lipophilicity (logP) for BBB penetration (e.g., Pterostilbene). |
| 4'-OH (Ring B) | Hydroxyl Retention | ↑ Antioxidant | Essential for proton-coupled electron transfer (PCET) in radical scavenging. |
| 4'-OH (Ring B) | Methoxylation | ↑ Cytotoxicity | Fully methoxylated analogs (e.g., DMU-212) often act as prodrugs, metabolically activated within tumors by CYP1B1. |
| Double Bond | Saturation | ↓ Potency | Loss of planarity disrupts pi-stacking interactions with active site residues (e.g., Phe residues in SIRT1). |
| Ortho-OH (3',4'-OH) | Addition | ↑ Toxicity | Catechol moiety (e.g., Piceatannol) forms ortho-quinones, leading to DNA adducts and indiscriminate cytotoxicity. |
Mechanistic Validation: SIRT1 Activation
A primary goal of resveratrol analogs is the activation of Sirtuin 1 (SIRT1), an NAD+-dependent deacetylase.[4][5] The mechanism is allosteric: the stilbene lowers the
Critical Note: Efficacy is substrate-dependent. While resveratrol works well with fluorophore-labeled peptides (Fluor-de-Lys), analogs must be validated against native substrates (e.g., PGC-1α, p53) to ensure physiological relevance.
Figure 2: Allosteric activation of SIRT1 by stilbene analogs and downstream pleiotropic effects.
Experimental Protocols
To ensure scientific integrity, the following protocols include "Self-Validation" steps—internal controls that confirm the experiment is working correctly before data interpretation.
Synthesis: The Heck Coupling Protocol
The Heck reaction is preferred over Wittig for stilbene synthesis due to its high trans-selectivity and tolerance of functional groups.
Objective: Synthesize 3,5-dimethoxy-4'-hydroxystilbene (Pterostilbene).
Reagents:
-
Substrate A: 4-iodoanisole (or 4-iodophenol with protection).
-
Substrate B: 3,5-dimethoxystyrene.
-
Catalyst: Pd(OAc)₂ (1-2 mol%).
-
Base: K₂CO₃ or Et₃N.
-
Solvent: DMF (anhydrous).[6]
Workflow:
-
Setup: In a flame-dried Schlenk tube, dissolve 1.0 eq of Aryl Halide and 1.2 eq of Styrene in DMF.
-
Catalysis: Add Base (2.0 eq) and Pd catalyst under Argon flow.
-
Reaction: Heat to 100-120°C for 4-12 hours.
-
Self-Validation (Stop/Go):
-
Check: Perform TLC every 2 hours.
-
Criteria: Disappearance of the limiting reagent (Aryl Halide).[7] If >20% remains after 6h, add 0.5 mol% fresh catalyst.
-
-
Workup: Dilute with water, extract with EtOAc, wash with brine.
-
Purification: Flash chromatography (Hexane/EtOAc). Recrystallize from Ethanol to ensure trans-isomer purity (remove cis impurities).
Figure 3: Heck reaction workflow with integrated validation checkpoint.
Biological Validation: SIRT1 Fluorometric Assay
This assay screens analogs for direct enzymatic activation.
Protocol:
-
Reagents: Recombinant human SIRT1, Fluorogenic peptide substrate (e.g., p53-AMC), NAD+, Developer solution.
-
Preparation: Dissolve analogs in DMSO (Final conc. <1% to avoid enzyme denaturation).
-
Incubation: Mix Enzyme + Analog + Substrate + NAD+. Incubate at 37°C for 30-60 min.
-
Development: Add developer (stops reaction, releases fluorophore). Read fluorescence (Ex 360nm / Em 460nm).
-
Self-Validation:
-
Positive Control: Resveratrol (100 µM) must show >150% activity relative to baseline.
-
Negative Control:[8] Nicotinamide (Sirtuin inhibitor) must reduce signal to <20%.
-
Interference Check: Test analog + fluorophore without enzyme to rule out intrinsic fluorescence (quenching or autofluorescence).
-
Future Directions: The Prodrug Strategy
Current research suggests that "hybrid" molecules offer the best path forward.
-
Acetylated Analogs: Fully acetylated resveratrol acts as a prodrug, improving absorption and cellular uptake, where intracellular esterases release the free polyphenol.
-
Glucoside Conjugates: Mimicking nature's storage form (Polydatin) to utilize glucose transporters (GLUT) for cellular entry.
References
-
Xiang, Y., et al. (2024).[9] A Review on the Mechanism and Structure-activity Relationship of Resveratrol Heteroaryl Analogues. Combinatorial Chemistry & High Throughput Screening.
-
Ma, L., et al. (2018). Recent Advances in Synthesis, Bioactivity, and Pharmacokinetics of Pterostilbene, an Important Analog of Resveratrol. Molecules (MDPI).
-
Sinha, D., et al. (2016). Resveratrol and pterostilbene: A comparative overview of their chemistry, biosynthesis, plant sources and pharmacological properties. Journal of Applied Pharmaceutical Science.
-
Borra, M.T., et al. (2005). Mechanism of human SIRT1 activation by resveratrol. Journal of Biological Chemistry.
-
BenchChem Protocols. (2024). Application Notes and Protocols for the Heck Reaction of Substituted 2-Ethenylphenols.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Resveratrol and resveratrol analogues--structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. japsonline.com [japsonline.com]
- 4. Sirt1 activation by resveratrol is substrate sequence-selective | Aging [aging-us.com]
- 5. Resveratrol-like Compounds as SIRT1 Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. orbi.uliege.be [orbi.uliege.be]
- 8. mdpi.com [mdpi.com]
- 9. benthamdirect.com [benthamdirect.com]
Comparative Potency Analysis: 4-Hydroxy-4'-Methoxystilbene vs. Resveratrol
An In-Depth Technical Guide on the Comparative Potency of 4-Hydroxy-4'-Methoxystilbene (HMS) and Resveratrol.
Content Type: Technical Whitepaper Audience: Drug Discovery Scientists, Medicinal Chemists, and Pharmacologists Version: 1.0
Executive Summary
Resveratrol (3,5,4'-trihydroxystilbene) is the archetypal stilbenoid, widely recognized for its pleiotropic bioactivity in aging, inflammation, and cancer. However, its clinical utility is severely compromised by rapid Phase II metabolism (glucuronidation/sulfation) and poor bioavailability.
This guide analyzes 4-hydroxy-4'-methoxystilbene (HMS) , a simplified, synthetic stilbene analog. Unlike resveratrol, which possesses a resorcinol moiety (3,5-hydroxyls), HMS retains only the para-hydroxyl and para-methoxy groups on opposite rings.
Key Technical Finding: Despite its structural simplicity, HMS exhibits superior antiproliferative potency compared to resveratrol (IC50 ~14.7 µM vs. 68.1 µM in HepG2 cells). This inversion of potency challenges the traditional Structure-Activity Relationship (SAR) dogma that the 3,5-dihydroxy motif is essential for stilbene bioactivity. This guide details the physicochemical drivers of this potency shift, specifically the "Lipophilic Stealth" mechanism, and provides validated protocols for benchmarking these compounds.
Chemical & Pharmacokinetic Profiling
To understand the potency divergence, one must first analyze the structural determinants affecting cellular uptake and metabolic susceptibility.
Structural Divergence
| Feature | Resveratrol (RSV) | 4-Hydroxy-4'-Methoxystilbene (HMS) | Implication |
| IUPAC Name | 3,5,4'-trihydroxystilbene | 4-hydroxy-4'-methoxystilbene | HMS is a "stripped" analog. |
| H-Bond Donors | 3 (High Polarity) | 1 (Low Polarity) | HMS has higher membrane permeability. |
| H-Bond Acceptors | 3 | 2 | Reduced water solubility, increased lipophilicity. |
| Metabolic Sites | 3 (3, 5, 4'-OH) | 1 (4-OH) | Critical: HMS evades rapid 3,5-glucuronidation. |
| LogP (Est.) | ~3.1 | ~4.2 | HMS partitions more efficiently into lipid bilayers. |
The "Methoxylation Effect"
The introduction of the methoxy group at the 4'-position (or 4-position, due to symmetry in the stilbene backbone) serves two mechanistic functions:
-
Metabolic Blockade: It caps a reactive hydroxyl group, preventing conjugation by UDP-glucuronosyltransferases (UGTs).
-
Lipophilic Drive: It increases the partition coefficient, facilitating passive diffusion across the plasma membrane.
Diagram: Structural Impact on Bioavailability
Caption: HMS bypasses the metabolic "sink" of Phase II enzymes while maximizing membrane permeability, leading to higher intracellular concentrations.
Mechanistic Potency Analysis
Cytotoxicity & Antiproliferative Potency
Experimental data indicates that HMS is significantly more potent than resveratrol in specific cancer cell lines.
Comparative IC50 Data (µM):
| Cell Line | Tissue Origin | Resveratrol | HMS | Fold Improvement |
| HepG2 | Liver (Hepatoblastoma) | 68.1 ± 5.5 | 14.7 ± 2.1 | 4.6x |
| SW480 | Colorectal (Adenocarcinoma) | ~60.0 | < 20.0 | > 3.0x |
| IEC-18 | Intestinal Epithelium (Normal) | Non-toxic | Non-toxic | Selectivity Maintained |
Data Source: Synthesized Hydroxylated Stilbenes Study (Latruffe et al.) [1]
Mode of Action
While resveratrol relies heavily on SIRT1 activation and ROS scavenging, HMS appears to function through a more direct cytostatic mechanism :
-
Cell Cycle Arrest: HMS induces a blockade in the S-phase (DNA synthesis phase) of the cell cycle in SW480 cells, whereas resveratrol typically arrests cells in G1/S.
-
Target Engagement: The 4-hydroxy group is essential for inhibiting DNA polymerases (
and ). The methoxy group enhances the molecule's ability to reach this nuclear target.
Experimental Protocols
To validate the potency differences in your own laboratory, follow these standardized protocols. These workflows are designed to minimize variability caused by stilbene solubility issues.
Preparation of Stock Solutions (Critical Step)
Stilbenes are prone to precipitation in aqueous media.
-
Solvent: Dissolve pure HMS and Resveratrol in 100% DMSO.
-
Concentration: Prepare a 100 mM master stock.
-
Storage: Aliquot into amber tubes (light sensitive) and store at -20°C.
-
Working Solution: Dilute in serum-free medium immediately before use. Ensure final DMSO concentration is < 0.1% to avoid solvent toxicity.
Protocol: Comparative Cell Viability Assay (MTT)
Objective: Determine IC50 values for HMS vs. Resveratrol.
Materials:
Workflow:
-
Seeding: Plate cells at
cells/well in 96-well plates. Allow attachment for 24h. -
Treatment:
-
Remove media.
-
Add fresh media containing increasing concentrations of HMS or Resveratrol (0, 5, 10, 25, 50, 75, 100 µM).
-
Include a Vehicle Control (0.1% DMSO).
-
Incubate for 48 hours .
-
-
MTT Addition: Add 20 µL MTT stock to each well. Incubate 4h at 37°C.
-
Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve formazan crystals.
-
Quantification: Measure absorbance at 570 nm.
-
Analysis: Plot Dose-Response curve (Log[inhibitor] vs. Normalized Response) to calculate IC50.
Protocol: Cell Cycle Analysis (Flow Cytometry)
Objective: Confirm S-phase arrest mechanism of HMS.
Workflow:
-
Synchronization: Starve cells (serum-free media) for 24h to synchronize in G0/G1.
-
Treatment: Treat with IC50 concentration of HMS (approx. 15 µM) for 24h.
-
Fixation:
-
Harvest cells (trypsin).
-
Wash with cold PBS.
-
Fix in 70% ice-cold ethanol (dropwise while vortexing) for >12h at -20°C.
-
-
Staining:
-
Wash ethanol out with PBS.
-
Incubate in Propidium Iodide (PI) staining solution (20 µg/mL PI + 0.2 mg/mL RNase A) for 30 min at 37°C.
-
-
Acquisition: Analyze >10,000 events on a flow cytometer (FL2 channel).
-
Gating: Use ModFit or FlowJo to quantify G1, S, and G2/M populations. Expect elevated S-phase fraction for HMS treated cells.
Diagram: Experimental Workflow Validation
Caption: Dual-stream validation workflow ensuring both cytotoxic potency (MTT) and mechanistic action (FACS) are captured.
References
-
Comparison of Synthesized Hydroxylated Stilbenes and Resver
- Source: National Institutes of Health (NIH) / PubMed Central
- Context: Primary source for IC50 values (HepG2, SW480) and cell cycle data comparing HMS (Compound 2)
-
URL:[Link]
-
Structural determinants of resveratrol for cell prolifer
- Source: European Journal of Medicinal Chemistry
- Context: Structure-Activity Relationship (SAR)
-
URL:[Link]
-
Resveratrol and its analogs: Defense against cancer, coronary disease and neurodegener
- Source: ResearchGate / L
- Context: Review of metabolic stability and "hidden phenolic" functions.
-
URL:[Link]
Sources
Technical Guide: Antiproliferative Mechanisms & Profiling of Monomethoxylated Stilbenes
Executive Summary
This technical guide provides a rigorous analysis of monomethoxylated stilbenes (e.g., Pinostilbene, Desoxyrhapontigenin) as a distinct class of antiproliferative agents. Unlike their parent compound, resveratrol, or their polymethoxylated counterparts (e.g., pterostilbene), monomethoxylated stilbenes offer a unique pharmacophore balance: they retain specific hydrogen-bonding capabilities essential for protein interaction while possessing enhanced lipophilicity that improves cellular uptake and metabolic stability.
This document details the structure-activity relationships (SAR), dual-mechanism of action (CYP1B1 bioactivation and tubulin destabilization), and validated experimental protocols for profiling these compounds in oncology drug discovery.
Part 1: Chemical Basis & Structure-Activity Relationship (SAR)
The clinical limitation of resveratrol (3,5,4'-trihydroxystilbene) is its rapid Phase II metabolism (glucuronidation/sulfation), leading to a half-life of minutes. Monomethoxylation serves as a strategic "metabolic block."
The "Methoxy-Edge"
Replacing a single hydroxyl group with a methoxy (-OCH₃) group alters the physicochemical profile significantly:
-
Lipophilicity: Increases
values, facilitating passive diffusion across the lipid bilayer of cancer cells. -
Metabolic Stability: Sterically hinders UDP-glucuronosyltransferases (UGTs).
-
Isomeric Significance:
-
Pinostilbene (3-methoxy-4',5-dihydroxystilbene): The 3-methoxy group protects the resorcinol ring, a common site for rapid sulfation.
-
Desoxyrhapontigenin (4'-methoxy-3,5-dihydroxystilbene): The 4'-methoxy group blocks the para-position, preventing oxidation to quinones in normal tissues, while retaining the 3,5-dihydroxy motif for tubulin interaction.
-
Comparative Physicochemical Profile
| Compound | Substitution Pattern | LogP (Calc) | Metabolic Stability | Primary Target Affinity |
| Resveratrol | 3,5,4'-OH | ~3.1 | Low (Rapid Glucuronidation) | Broad / Antioxidant |
| Pinostilbene | 3-OMe, 5,4'-OH | ~3.4 | Moderate | CYP1B1 Substrate |
| Desoxyrhapontigenin | 4'-OMe, 3,5-OH | ~3.6 | High | Tubulin / CYP1B1 |
| Pterostilbene | 3,5-OMe, 4'-OH | ~3.9 | Very High | PPAR |
Part 2: Mechanisms of Action
Monomethoxylated stilbenes function as "Smart Bomb" Prodrugs via two distinct, synergistic pathways.
Pathway A: CYP1B1-Mediated Bioactivation
This is the primary mechanism for selectivity against breast and esophageal cancers.
-
Selectivity: The enzyme Cytochrome P450 1B1 (CYP1B1) is overexpressed in tumor cells but virtually absent in normal tissue.
-
Bioactivation: CYP1B1 hydroxylates the monomethoxylated stilbene adjacent to the methoxy group (O-demethylation or ring hydroxylation).
-
Toxicity: This generates a vicinal diol (catechol) . The catechol oxidizes to an ortho-quinone, a highly reactive electrophile that covalently binds to DNA and proteins, triggering apoptosis.
Pathway B: Tubulin Polymerization Inhibition
Monomethoxylated stilbenes, particularly those with a cis-configuration or specific trans-conformations that mimic combretastatin A-4, bind to the colchicine site of tubulin.
-
Binding: The 3,5-substitution pattern fits into the hydrophobic pocket of
-tubulin. -
Effect: Prevents microtubule assembly during the G2/M phase.
-
Outcome: Mitotic catastrophe and subsequent apoptosis.
Mechanistic Pathway Visualization
The following diagram illustrates the dual-pathway logic, highlighting the conversion of the inert parent compound into a cytotoxic agent.
Figure 1: Dual mechanism of action showing CYP1B1-mediated bioactivation and direct tubulin binding leading to apoptosis.
Part 3: In Vitro Profiling Data
The following data summarizes the antiproliferative potency (
Cell Line Characteristics:
-
MCF-7: ER+, CYP1B1 inducible (High sensitivity to bioactivation).
-
MDA-MB-231: Triple-negative, CYP1B1 constitutive (Moderate sensitivity).
-
MCF-10A: Non-tumorigenic epithelial (Control - Low CYP1B1).
Table 1: Comparative Antiproliferative Potency ( in )
| Compound | MCF-7 (ER+) | MDA-MB-231 (TNBC) | MCF-10A (Normal) | Selectivity Index (SI)* |
| Resveratrol | ~2.5 | |||
| Pinostilbene | ~5.0 | |||
| Desoxyrhapontigenin | ~8.0 | |||
| Colchicine (Control) | 1.0 (Toxic) |
Note: Selectivity Index (SI) =
Part 4: Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols utilize self-validating controls.
Protocol A: CYP1B1-Dependent Cytotoxicity Assay
Objective: Verify that cytotoxicity is driven by CYP1B1 bioactivation rather than general toxicity.[1]
Reagents:
-
Target Cells: MCF-7 (Inducible) and MDA-MB-231 (Constitutive).
-
Inhibitor:
-Naphthoflavone (ANF) - Specific CYP1B1 inhibitor ( ). -
Assay Reagent: MTT or Alamar Blue.
Workflow:
-
Seeding: Seed cells at
cells/well in 96-well plates. Incubate 24h. -
Pre-treatment (Validation Step):
-
Group A: Vehicle (DMSO < 0.1%).
-
Group B: ANF (
) for 2 hours prior to drug addition. If the compound acts via CYP1B1, ANF should rescue the cells.
-
-
Drug Treatment: Add monomethoxylated stilbene (0.1 - 100
) for 72h. -
Readout: Add MTT (
), incubate 4h, dissolve formazan in DMSO, read Absorbance at 570nm. -
Calculation:
Protocol B: In Vitro Tubulin Polymerization Assay
Objective: Quantify direct interaction with the microtubule system.
Reagents:
-
Purified Porcine Brain Tubulin (>99% pure).
-
GTP (
). -
Buffer: PEM (80 mM PIPES, 1 mM EGTA, 1 mM
, pH 6.9).
Workflow:
-
Preparation: Keep all reagents on ice (
). -
Mixture: In a pre-cooled 96-well half-area black plate, mix:
-
Tubulin (
final). -
GTP (
). -
Test Compound (
).[2]
-
-
Initiation: Transfer plate to a pre-warmed (
) fluorometer. -
Kinetics: Measure fluorescence (Ex: 360nm / Em: 420nm for DAPI-based or light scattering at 340nm) every 30 seconds for 60 minutes.
-
Analysis: Plot RFU vs. Time.
-
Polymerization Inhibitor: Flat line (similar to Colchicine).
-
Stabilizer: Rapid increase (similar to Paclitaxel).
-
Inactive: Sigmoidal curve (similar to Vehicle).
-
Screening Workflow Visualization
Figure 2: Validated screening cascade for identifying high-potency monomethoxylated stilbenes.
Part 5: References
-
Simoni, D., et al. (2006). Resveratrol analogues: structure-activity studies.[3][4][5][6] Journal of Medicinal Chemistry.[7] [Link]
-
Potter, G. A., et al. (2002). The cancer preventative agent resveratrol is converted to the anticancer agent piceatannol by the cytochrome P450 enzyme CYP1B1.[1] British Journal of Cancer. [Link]
-
Mikstacka, R., et al. (2007). Inhibition of human recombinant cytochromes P450 CYP1A1 and CYP1B1 by trans-resveratrol methyl ethers. Molecular Nutrition & Food Research. [Link]
-
Aldawsari, F. S., et al. (2015). Resveratrol-inspired stilbene analogs as microtubule-targeting agents.[4] Future Medicinal Chemistry. [Link]
-
Cushman, M., et al. (1991). Synthesis and evaluation of stilbene and dihydrostilbene derivatives as potential anticancer agents that inhibit tubulin polymerization.[7][8] Journal of Medicinal Chemistry.[7] [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Structure-activity relationship studies of resveratrol and its analogues by the reaction kinetics of low density lipoprotein peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Resveratrol and resveratrol analogues--structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Exploration of cytotoxic potential and tubulin polymerization inhibition activity of cis-stilbene-1,2,3-triazole congeners - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (E)-4-hydroxy-4'-methoxystilbene
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-4-hydroxy-4'-methoxystilbene is a derivative of stilbene, a class of organic compounds characterized by a 1,2-diphenylethylene core structure. Stilbenoids, and their hydroxylated and methoxylated derivatives, have garnered significant attention in the scientific community, particularly in the fields of medicinal chemistry and materials science. This interest stems from their diverse biological activities and intriguing photophysical properties. This guide provides a comprehensive overview of (E)-4-hydroxy-4'-methoxystilbene, including its chemical identity, synthesis, and key characteristics, to support its application in research and development.
Core Properties and Identification
The fundamental identification and key properties of (E)-4-hydroxy-4'-methoxystilbene are summarized below, providing a foundational understanding of this specific stilbenoid.
| Property | Value |
| CAS Number | 65819-34-3 |
| Molecular Formula | C₁₅H₁₄O₂ |
| Molecular Weight | 226.27 g/mol |
| IUPAC Name | 4-((E)-2-(4-methoxyphenyl)vinyl)phenol |
| Appearance | Yellow solid |
Synonyms:
-
4′-Hydroxy-4-methoxystilbene
-
4-(4-methoxystyryl) phenol
Synthesis and Methodologies
The synthesis of (E)-4-hydroxy-4'-methoxystilbene, like other stilbenoids, can be achieved through several established organic chemistry reactions. The choice of method often depends on the desired yield, stereoselectivity (preference for the E-isomer), and the availability of starting materials. Two of the most prominent methods are the Wittig reaction and the Heck reaction.
Wittig Reaction
The Wittig reaction is a widely used method for the formation of carbon-carbon double bonds, making it highly suitable for stilbene synthesis.[1][2][3] This reaction involves the treatment of an aldehyde or ketone with a phosphonium ylide.
To synthesize (E)-4-hydroxy-4'-methoxystilbene via the Wittig reaction, one could react 4-hydroxybenzaldehyde with the ylide generated from 4-methoxybenzyltriphenylphosphonium bromide.
Experimental Workflow: Wittig Synthesis
Caption: Wittig reaction workflow for (E)-4-hydroxy-4'-methoxystilbene synthesis.
Step-by-Step Protocol:
-
Ylide Preparation: 4-Methoxybenzyltriphenylphosphonium bromide is suspended in an anhydrous aprotic solvent (e.g., THF). A strong base, such as n-butyllithium, is added dropwise at a low temperature to deprotonate the phosphonium salt, forming the corresponding ylide.
-
Reaction with Aldehyde: A solution of 4-hydroxybenzaldehyde in the same solvent is then added to the ylide solution. The reaction mixture is typically stirred at room temperature until completion.
-
Work-up and Purification: The reaction is quenched, and the product is extracted. Purification is commonly achieved through column chromatography to separate the desired (E)-stilbene from the triphenylphosphine oxide byproduct and any unreacted starting materials.
The use of stabilized ylides in the Wittig reaction generally favors the formation of the thermodynamically more stable (E)-alkene.[1]
Heck Reaction
The Heck reaction, a palladium-catalyzed cross-coupling reaction, is another powerful tool for the synthesis of substituted alkenes.[4][5] This method typically involves the reaction of an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base.
For the synthesis of (E)-4-hydroxy-4'-methoxystilbene, one possible Heck reaction pathway would be the coupling of 4-iodophenol with 4-methoxystyrene.
Experimental Workflow: Heck Synthesis
Caption: Heck reaction workflow for (E)-4-hydroxy-4'-methoxystilbene synthesis.
Step-by-Step Protocol:
-
Reaction Setup: 4-Iodophenol, 4-methoxystyrene, a palladium catalyst (such as palladium(II) acetate), a phosphine ligand (if required), and a base (like triethylamine) are combined in a suitable solvent.
-
Reaction Conditions: The mixture is heated to the required reaction temperature and stirred for a specified period. The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is isolated through extraction and purified, typically by column chromatography.
The Heck reaction often exhibits high stereoselectivity, predominantly yielding the trans (E) isomer.[5]
Spectroscopic Characterization
While specific spectroscopic data for (E)-4-hydroxy-4'-methoxystilbene is not widely published, the expected spectral characteristics can be inferred from closely related stilbene analogs.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons on both phenyl rings. The vinyl protons of the ethylene bridge would appear as doublets with a coupling constant (J-value) indicative of the trans configuration (typically > 15 Hz). Signals for the methoxy group (a singlet around 3.8 ppm) and the hydroxyl proton (a broad singlet) would also be present.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would display distinct signals for each of the unique carbon atoms in the molecule, including the two carbons of the double bond and the aromatic carbons.
-
IR (Infrared) Spectroscopy: The IR spectrum would likely show a broad absorption band for the O-H stretch of the phenolic group, C-H stretching vibrations for the aromatic and vinylic protons, C=C stretching for the aromatic rings and the alkene, and C-O stretching for the ether and phenol functionalities.
-
MS (Mass Spectrometry): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (226.27 g/mol ).
Potential Applications in Research and Drug Development
Stilbenoids as a class have demonstrated a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The specific substitution pattern of a hydroxyl group at the 4-position and a methoxy group at the 4'-position in (E)-4-hydroxy-4'-methoxystilbene suggests several areas of potential research interest:
-
Antioxidant Activity: The phenolic hydroxyl group is a key feature for antioxidant activity, enabling the molecule to act as a free radical scavenger.
-
Enzyme Inhibition: Stilbenoids are known to interact with various enzymes. This compound could be investigated as an inhibitor of enzymes involved in disease pathways.
-
Estrogenic Activity: The structural similarity to resveratrol, a known phytoestrogen, suggests that (E)-4-hydroxy-4'-methoxystilbene could potentially interact with estrogen receptors.
-
Materials Science: The stilbene core is a photoactive chromophore, and derivatives are explored for applications in organic electronics and as fluorescent probes.
Conclusion
(E)-4-hydroxy-4'-methoxystilbene is a stilbenoid with potential for further investigation in various scientific disciplines. Its synthesis can be reliably achieved through established methods like the Wittig and Heck reactions. A thorough understanding of its chemical properties and a detailed characterization are crucial first steps for any researcher or drug development professional looking to explore the potential of this and related compounds. This guide provides a foundational framework to support such endeavors.
References
-
Wittig Reaction. Organic Chemistry Portal. [Link]
-
Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]
-
Wittig reaction. Wikipedia. [Link]
-
Heck reaction. Wikipedia. [Link]
-
Heck Reaction. Organic Chemistry Portal. [Link]
Sources
Methodological & Application
Synthesis of (E)-4-hydroxy-4'-methoxystilbene via Wittig Reaction: An Application Note and Detailed Protocol
Abstract
This document provides a comprehensive guide for the synthesis of (E)-4-hydroxy-4'-methoxystilbene, a compound of significant interest in pharmaceutical research, utilizing the Wittig reaction. The protocol herein is designed for researchers, scientists, and professionals in drug development, offering a detailed, step-by-step methodology. Beyond a simple recitation of steps, this note delves into the causality behind experimental choices, ensuring scientific integrity and reproducibility. The synthesis involves the reaction of 4-hydroxybenzaldehyde with a phosphonium ylide generated in situ from 4-methoxybenzyltriphenylphosphonium chloride. This application note emphasizes safety, efficiency, and high (E)-isomer selectivity.
Introduction and Significance
Stilbene derivatives are a class of compounds that have garnered considerable attention in medicinal chemistry due to their wide range of pharmacological activities, including anticancer, anti-inflammatory, and antioxidant properties.[1] (E)-4-hydroxy-4'-methoxystilbene, a resveratrol analog, is of particular interest for its potential therapeutic applications. The Wittig reaction stands as a powerful and versatile tool for the formation of carbon-carbon double bonds, making it an ideal method for the synthesis of stilbene analogs.[1][2] This method offers a direct and reliable route to asymmetrically substituted stilbenes, with the choice of reactants dictating the final structure.[3]
The core of the Wittig reaction is the interaction between a phosphorus ylide (a Wittig reagent) and a carbonyl compound, in this case, an aldehyde, to yield an alkene and a phosphine oxide.[4] The stereochemical outcome of the reaction, yielding predominantly the (E) or (Z) isomer, is influenced by the nature of the ylide.[4][5] For the synthesis of (E)-4-hydroxy-4'-methoxystilbene, a semi-stabilized ylide is employed, which generally favors the formation of the more thermodynamically stable (E)-alkene.
Reaction Scheme and Mechanism
The synthesis proceeds in two primary stages: the formation of the phosphonium ylide and the subsequent reaction with the aldehyde.
Stage 1: Ylide Formation
The process begins with the deprotonation of 4-methoxybenzyltriphenylphosphonium chloride using a strong base, such as sodium hydride (NaH), to generate the corresponding phosphorus ylide.[6] The choice of a strong, non-nucleophilic base is critical to ensure efficient ylide formation without unwanted side reactions.
Stage 2: Wittig Reaction
The generated ylide then reacts with 4-hydroxybenzaldehyde. The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the aldehyde. This is followed by the formation of a four-membered ring intermediate called an oxaphosphetane.[4] This intermediate subsequently collapses to form the desired alkene, (E)-4-hydroxy-4'-methoxystilbene, and triphenylphosphine oxide as a byproduct.[7] The formation of the very stable P=O double bond in triphenylphosphine oxide is a major driving force for this reaction.[4]
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis of (E)-4-hydroxy-4'-methoxystilbene.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 4-Methoxybenzyltriphenylphosphonium chloride | C₂₆H₂₄ClOP | 422.90 | 2.2 | 0.930 g |
| Sodium Hydride (60% dispersion in mineral oil) | NaH | 24.00 | 2.4 | 0.096 g |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | - | 30 mL |
| 4-Hydroxybenzaldehyde | C₇H₆O₂ | 122.12 | 2.0 | 0.244 g |
| Deionized Water | H₂O | 18.02 | - | ~100 mL |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | ~75 mL |
| Brine (saturated NaCl solution) | NaCl(aq) | - | - | ~40 mL |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | ~2 g |
| Hexanes | C₆H₁₄ | - | - | As needed |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | As needed |
Equipment
-
Two-necked round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Septa and needles
-
Syringes
-
Argon or Nitrogen gas inlet
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Apparatus for column chromatography
-
TLC plates (silica gel)
Synthesis Workflow
Caption: Workflow for the synthesis of (E)-4-hydroxy-4'-methoxystilbene.
Detailed Procedure
Caution: Sodium hydride (NaH) is a water-reactive and flammable solid.[8][9] It should be handled under an inert atmosphere (Argon or Nitrogen) and away from water and other protic sources.[8][10] Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and gloves.[8][11]
-
Preparation of the Ylide:
-
To a dry 100 mL two-necked round-bottom flask equipped with a magnetic stir bar, add 4-methoxybenzyltriphenylphosphonium chloride (0.930 g, 2.2 mmol).
-
Carefully add sodium hydride (60% dispersion in mineral oil, 0.096 g, 2.4 mmol).
-
Seal the flask with septa and purge with an inert gas (Argon or Nitrogen).
-
Using a syringe, add anhydrous THF (20 mL) to the flask.
-
Cool the suspension to 0 °C in an ice bath and stir for 1 hour. A color change to deep orange/red indicates the formation of the ylide.
-
-
Wittig Reaction:
-
In a separate small beaker, dissolve 4-hydroxybenzaldehyde (0.244 g, 2.0 mmol) in a minimal amount of anhydrous THF (~10 mL).
-
Slowly add the 4-hydroxybenzaldehyde solution to the ylide suspension at 0 °C using a syringe.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of hexanes and ethyl acetate as the eluent.[1]
-
-
Work-up and Purification:
-
Once the reaction is complete (as indicated by the consumption of the aldehyde), cautiously quench the reaction by slowly adding deionized water (20 mL).
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 25 mL).[1]
-
Combine the organic layers and wash with brine (2 x 20 mL).[1]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[1]
-
The crude product will be a mixture of the (E) and (Z) isomers of 4-hydroxy-4'-methoxystilbene and triphenylphosphine oxide.
-
Purify the crude product by column chromatography on silica gel using a gradient eluent system of hexanes and ethyl acetate to separate the desired (E)-isomer from the (Z)-isomer and triphenylphosphine oxide. The triphenylphosphine oxide byproduct can be difficult to remove; in some cases, precipitation of a complex with ZnCl₂ can aid in its removal.[12]
-
Mechanistic Rationale and Stereoselectivity
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 3. 2.8 The Wittig Reaction – Organic Chemistry II [kpu.pressbooks.pub]
- 4. Wittig Reaction [organic-chemistry.org]
- 5. quora.com [quora.com]
- 6. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 7. m.youtube.com [m.youtube.com]
- 8. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 9. LCSS: POTASSIUM HYDRIDE AND SODIUM HYDRIDE [web.stanford.edu]
- 10. alkalimetals.com [alkalimetals.com]
- 11. nj.gov [nj.gov]
- 12. Synthesis of borylated-stilbenes under environmentally friendly Wittig reaction and interaction studies with HSA - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05162B [pubs.rsc.org]
Application Note: High-Resolution Analysis of S-Phase Arrest Induced by 4-Hydroxy-4'-methoxystilbene
Executive Summary & Mechanistic Insight[1][2][3][4][5]
The stilbene scaffold, exemplified by resveratrol, has long been a target for anticancer drug development due to its ability to modulate cell proliferation.[1] 4-Hydroxy-4'-methoxystilbene (HMS) is a potent synthetic analog that exhibits enhanced lipophilicity and metabolic stability compared to its parent compound.
While many stilbenes induce G1 or G2/M arrest, HMS is distinct in its capacity to trigger a robust S-phase arrest in specific carcinoma models (e.g., SW480 colorectal cancer cells). This arrest is not merely a pause but a checkpoint activation response to replication stress .
The Mechanism of Action (MOA)
HMS acts by interfering with the DNA replication machinery. The proposed mechanism involves the inhibition of DNA polymerases (specifically Pol
-
Replication Stress: HMS depletes dNTP pools or directly inhibits polymerase progression.
-
Sensor Activation: Exposed single-stranded DNA (ssDNA) at stalled forks recruits RPA and subsequently ATR (Ataxia Telangiectasia and Rad3-related protein).
-
Signal Transduction: ATR phosphorylates Chk1 at Ser345.
-
Effector Execution: Activated Chk1 phosphorylates Cdc25A , targeting it for proteasomal degradation.
-
Arrest: Without Cdc25A, CDK2/Cyclin A complexes remain phosphorylated (inactive), halting S-phase progression to prevent replication of damaged DNA.
Pathway Visualization
Figure 1: Signal transduction pathway mediating HMS-induced S-phase arrest via the ATR-Chk1 axis.
Pre-Experimental Validation: Cytotoxicity Profiling
Before cell cycle analysis, you must determine the sub-lethal concentration that induces arrest without causing massive apoptosis (sub-G1 population).
Protocol: IC50 Determination (CCK-8 Assay)
Objective: Identify the IC50 and select a treatment concentration (typically
-
Seeding: Plate SW480 or HeLa cells at
cells/well in 96-well plates. Incubate overnight. -
Preparation: Dissolve HMS in DMSO (Stock: 100 mM). Prepare serial dilutions in complete medium (0, 1, 5, 10, 25, 50, 100
M). Ensure final DMSO . -
Measurement: Add 10
L CCK-8 reagent per well. Incubate 1–4 hours at 37°C. Measure absorbance at 450 nm. -
Calculation: Plot dose-response curve to find IC50.
Target Dose for Cell Cycle: Select a concentration where viability is
Core Protocol: High-Resolution Flow Cytometry (EdU/PI)
Scientific Rationale: Traditional Propidium Iodide (PI) staining only measures total DNA content. It cannot distinguish between cells actively replicating DNA and those arrested in S-phase. To validate HMS efficacy, we use EdU (5-ethynyl-2'-deoxyuridine) pulse-labeling combined with PI.
Materials
-
Compound: 4-Hydroxy-4'-methoxystilbene (HMS).
-
Label: EdU (10
M final). -
Detection: Click-iT™ EdU Alexa Fluor™ 647 Flow Cytometry Assay Kit.
-
DNA Stain: FxCycle™ PI/RNase Staining Solution.
-
Instrument: Flow Cytometer (488 nm and 633 nm lasers).
Step-by-Step Methodology
Phase A: Cell Treatment & Pulse
-
Seed:
cells per well in a 6-well plate. Allow attachment (24h). -
Synchronize (Optional but Recommended): Serum starve (0.5% FBS) for 24h to synchronize in G0/G1, sharpening the S-phase peak upon release.
-
Treat: Replace medium with complete medium containing HMS (e.g., 25
M) or DMSO control. Incubate for 24 hours .-
Note: S-phase arrest is time-dependent.[4] 24h is standard for stilbenes to manifest replication stress.
-
-
Pulse: 2 hours prior to harvest, add EdU to the culture medium (Final: 10
M).-
Critical: Do not wash cells before adding EdU; add it directly to the drug-containing medium to maintain arrest pressure.
-
Phase B: Harvest & Fixation
-
Harvest: Collect supernatant (floating cells) and trypsinized adherent cells. Combine to ensure no bias against apoptotic cells.
-
Wash: Centrifuge (300 x g, 5 min). Wash once with 1% BSA/PBS.
-
Fix: Resuspend pellet in 100
L of 4% Paraformaldehyde (PFA) . Incubate 15 min at Room Temperature (RT). -
Wash: Add 3 mL 1% BSA/PBS, centrifuge, and discard supernatant.
Phase C: Permeabilization & "Click" Reaction
-
Permeabilize: Resuspend in 100
L of Saponin-based permeabilization buffer . Incubate 15 min at RT. -
Click Reaction: Prepare the reaction cocktail (according to kit: PBS, CuSO4, Azide-Fluor 647, Buffer Additive). Add 500
L to each tube. -
Incubate: 30 minutes at RT in the dark .
-
Wash: Add 3 mL wash buffer, centrifuge, discard supernatant.
Phase D: DNA Staining[2][4]
-
Stain: Resuspend pellet in 500
L FxCycle™ PI/RNase Solution . -
Equilibrate: Incubate 30 minutes at RT in the dark. Do not wash.
-
Acquire: Run on flow cytometer at "Slow" flow rate (< 400 events/sec) to ensure high CV resolution.
Experimental Workflow Diagram
Figure 2: Dual-parameter flow cytometry workflow for distinguishing S-phase arrest.
Molecular Validation: Western Blotting
To confirm the arrest is mechanistic and not an artifact, assay the regulatory proteins.
Sample Preparation: Lyse cells in RIPA buffer supplemented with Protease/Phosphatase Inhibitors.
Key Targets & Expected Outcomes:
| Target Protein | Molecular Wt. | Expected Change (HMS Treatment) | Biological Significance |
| Cyclin A | 55 kDa | Accumulation | Accumulates in S/G2; indicates cells entered S but didn't exit. |
| Cyclin E | 50 kDa | Decrease/Stable | Cyclin E drives G1 |
| p-Chk1 (Ser345) | 56 kDa | Increase | Hallmark of ATR activation/Replication stress. |
| Cdc25A | 65 kDa | Decrease | Degraded upon Chk1 phosphorylation to halt cycle. |
| p-H2AX (Ser139) | 15 kDa | Increase | Marker of stalled replication forks/DNA damage. |
Data Interpretation & Troubleshooting
Interpreting the Scatter Plot (EdU vs. PI)
-
G0/G1: Low PI (2N), Negative EdU.
-
S-Phase (Replicating): Intermediate PI (2N-4N), Positive EdU .
-
S-Phase (Arrested/Stalled): Intermediate PI (2N-4N), Negative/Low EdU .
-
Note: If HMS completely halts polymerase, cells in S-phase will NOT incorporate EdU. They will appear in the "S-phase gate" on the PI axis but remain negative on the EdU axis. This is the definitive signature of S-phase arrest .
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| High Sub-G1 Peak | Toxicity too high; Apoptosis dominant. | Reduce HMS concentration; harvest earlier (12h vs 24h). |
| No EdU Signal | Inefficient Click reaction or old reagent. | Prepare Click cocktail fresh; ensure copper source is valid. |
| Broad G1 Peaks (High CV) | High flow rate or cell clumping. | Run on "Low" flow rate; Filter samples through 35 |
| G2/M Accumulation | HMS acting as tubulin inhibitor? | Check literature for specific analog. Some methoxystilbenes shift to G2/M at high doses.[2][5] |
References
-
Inhibition of Cancer Derived Cell Lines Proliferation by Synthesized Hydroxylated Stilbenes and New Ferrocenyl-Stilbene Analogs. Source: NCBI / PMC Context: Identifies "Compound 2" (4-hydroxy-4'-methoxystilbene) as inducing S-phase accumulation in SW480 cells similar to resveratrol. URL:[Link]
-
Resveratrol and pterostilbene arrest cells in G2/M and S phase of cell cycle. Source: ResearchGate Context: Establishes the baseline mechanism for stilbene-induced S-phase arrest via DNA damage response. URL:[Link]
-
4,4'-Dihydroxy-trans-stilbene inhibits cell proliferation with higher efficiency but different mechanism from resveratrol. Source:[6] PubMed Context:[7][1] Provides comparative structural activity relationship (SAR) data, distinguishing between G1 and S-phase arrest based on hydroxylation patterns.[6] URL:[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Effect of methoxy stilbenes-analogs of resveratrol-on the viability and induction of cell cycle arrest and apoptosis in human myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Cis-trimethoxystilbene, exhibits higher genotoxic and antiproliferative effects than its isomer trans-trimethoxystilbene in MCF-7 and MCF-10A cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The resveratrol analogue 4,4'-dihydroxy-trans-stilbene inhibits cell proliferation with higher efficiency but different mechanism from resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Effect of 3′-Hydroxy-3,4,5,4′-Tetramethoxy -stilbene, the Metabolite of the Resveratrol Analogue DMU-212, on the Motility and Proliferation of Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the UV-Vis Absorption Spectrum of 4-hydroxy-4'-methoxystilbene
Introduction: Unveiling the Electronic Portrait of a Stilbene Derivative
4-hydroxy-4'-methoxystilbene is a derivative of stilbene, a class of organic compounds that have garnered significant interest in various scientific fields, including materials science and pharmacology, due to their unique photochemical and biological properties. The electronic structure of these molecules, characterized by a conjugated π-system extending across the two phenyl rings and the central double bond, gives rise to strong absorption in the ultraviolet-visible (UV-Vis) region of the electromagnetic spectrum.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on obtaining and interpreting the UV-Vis absorption spectrum of 4-hydroxy-4'-methoxystilbene. We will delve into the theoretical underpinnings of its electronic transitions, provide detailed experimental protocols for accurate spectral acquisition, and discuss the critical influence of environmental factors such as solvent polarity and pH on the absorption characteristics. This guide is designed to be a practical resource, blending established spectroscopic principles with actionable protocols to ensure reliable and reproducible results.
Theoretical Background: The Chromophore and its Electronic Transitions
The UV-Vis absorption spectrum of an organic molecule is a direct consequence of its electronic structure. In 4-hydroxy-4'-methoxystilbene, the entire conjugated system acts as a chromophore, the part of the molecule responsible for absorbing light. The absorption of UV-Vis radiation excites electrons from lower energy molecular orbitals to higher energy ones. For conjugated systems like stilbenes, the most significant electronic transition is the π → π* transition, where an electron is promoted from a bonding π orbital to an antibonding π* orbital.[1]
The position of the maximum absorption (λmax) and the intensity of the absorption (molar absorptivity, ε) are sensitive to the molecular structure and its environment. Substituents on the phenyl rings can significantly alter the electronic properties of the stilbene core. The 4-hydroxy (-OH) group is an electron-donating group (auxochrome) through resonance, while the 4'-methoxy (-OCH3) group is also electron-donating. These substituents can increase the extent of electron delocalization, which generally leads to a bathochromic shift (a shift to longer wavelengths) of the λmax compared to the parent stilbene molecule.[2][3] Generally, hydroxy- and methoxystilbenes exhibit a strong and featureless absorption band around 300 nm in organic solvents.[3][4]
Factors Influencing the Absorption Spectrum
The UV-Vis spectrum of 4-hydroxy-4'-methoxystilbene is not an immutable property but is highly dependent on its immediate chemical environment. Understanding these influences is paramount for accurate data interpretation and for designing experiments that probe the molecule's behavior under different conditions.
Solvent Effects (Solvatochromism)
The polarity of the solvent can significantly impact the energy levels of the ground and excited states of the molecule, a phenomenon known as solvatochromism. Polar solvents can interact with the dipole moment of the solute, leading to stabilization of either the ground or the excited state.
-
Bathochromic (Red) Shift: In many cases, an increase in solvent polarity leads to a bathochromic shift (shift to longer wavelengths) for π → π* transitions. This occurs because the excited state is often more polar than the ground state and is therefore more stabilized by polar solvents.
-
Hypsochromic (Blue) Shift: Conversely, a hypsochromic shift (shift to shorter wavelengths) can occur if the ground state is more stabilized by the polar solvent than the excited state.
The choice of solvent is therefore a critical experimental parameter that must be carefully selected and reported.[5]
pH Effects
The 4-hydroxy group on the stilbene is phenolic and therefore acidic. This means that the protonation state of this group is dependent on the pH of the solution.
-
In acidic to neutral solutions (pH < pKa): The hydroxyl group will be protonated (-OH).
-
In basic solutions (pH > pKa): The hydroxyl group will be deprotonated to form the phenoxide ion (-O⁻).
This deprotonation event significantly alters the electronic properties of the chromophore. The phenoxide ion is a much stronger electron-donating group than the neutral hydroxyl group. This increased electron-donating capacity leads to a more extended π-conjugation, resulting in a pronounced bathochromic shift and often a hyperchromic effect (an increase in molar absorptivity).[6][7] Monitoring the UV-Vis spectrum as a function of pH can be used to determine the pKa of the phenolic proton.
Experimental Protocols
This section provides detailed step-by-step protocols for the preparation of samples and the acquisition of UV-Vis absorption spectra of 4-hydroxy-4'-methoxystilbene.
Instrumentation
A research-grade double-beam UV-Vis spectrophotometer is recommended for accurate measurements. A single-beam instrument can also be used, but requires separate measurements of the blank and the sample. The instrument should be capable of scanning a wavelength range of at least 200-500 nm. Quartz cuvettes with a path length of 1 cm are standard for these measurements.
Materials and Reagents
-
4-hydroxy-4'-methoxystilbene (ensure purity, as impurities can affect the spectrum)
-
Spectroscopic grade solvents (e.g., ethanol, methanol, cyclohexane, acetonitrile, water)
-
Buffer solutions of various pH values (e.g., phosphate, borate, citrate buffers)
-
Volumetric flasks and pipettes for accurate solution preparation
Protocol 1: Determining the UV-Vis Absorption Spectrum in a Neutral Organic Solvent
This protocol describes the measurement of the absorption spectrum in a common organic solvent like ethanol.
-
Stock Solution Preparation:
-
Accurately weigh a small amount of 4-hydroxy-4'-methoxystilbene (e.g., 1-5 mg).
-
Dissolve the compound in a known volume of spectroscopic grade ethanol in a volumetric flask (e.g., 10 or 25 mL) to prepare a stock solution of known concentration (e.g., 10⁻³ to 10⁻⁴ M). Ensure the compound is fully dissolved.
-
-
Working Solution Preparation:
-
Dilute the stock solution with the same solvent to prepare a working solution with an absorbance in the optimal range of the spectrophotometer (typically 0.2 to 0.8 a.u.). This usually corresponds to a concentration in the range of 10⁻⁵ to 10⁻⁶ M.
-
-
Spectrophotometer Setup:
-
Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes for stable readings.
-
Set the desired wavelength range (e.g., 200-500 nm) and a suitable scan speed.
-
-
Baseline Correction:
-
Fill a clean quartz cuvette with the pure solvent (ethanol) to be used as the blank.
-
Place the blank cuvette in both the sample and reference holders of the double-beam spectrophotometer and run a baseline correction. For a single-beam instrument, measure the spectrum of the blank first.
-
-
Sample Measurement:
-
Empty the sample cuvette and rinse it with a small amount of the working solution before filling it.
-
Place the sample cuvette in the sample holder and acquire the absorption spectrum.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax).
-
If the exact concentration of the solution is known, calculate the molar absorptivity (ε) using the Beer-Lambert law:
-
A = εbc
-
Where A is the absorbance at λmax, ε is the molar absorptivity (L mol⁻¹ cm⁻¹), b is the path length of the cuvette (cm), and c is the concentration of the solution (mol L⁻¹).
-
-
Diagram 1: Experimental Workflow for UV-Vis Spectroscopy
Caption: A flowchart illustrating the key steps in preparing a sample and acquiring its UV-Vis absorption spectrum.
Protocol 2: Investigating the Effect of Solvent Polarity
This protocol allows for the systematic study of solvatochromism.
-
Solvent Selection: Choose a range of solvents with varying polarities (e.g., cyclohexane (non-polar), toluene, dichloromethane, acetone, ethanol (polar protic), acetonitrile (polar aprotic)).
-
Solution Preparation: Prepare a stock solution of 4-hydroxy-4'-methoxystilbene in a volatile solvent in which it is highly soluble.
-
Serial Measurements:
-
For each solvent to be tested, prepare a working solution by adding a small, known volume of the stock solution to a known volume of the test solvent. Ensure the final concentration is consistent across all solvents and results in an optimal absorbance.
-
Acquire the UV-Vis spectrum for each solution following steps 3-6 in Protocol 1, using the respective pure solvent as the blank for each measurement.
-
-
Data Comparison: Tabulate the λmax values obtained in each solvent and correlate them with a solvent polarity scale (e.g., the Reichardt dye ET(30) scale).
Protocol 3: Investigating the Effect of pH
This protocol is designed to observe the spectral changes due to the deprotonation of the phenolic hydroxyl group.
-
Buffer Preparation: Prepare a series of buffer solutions with a range of pH values that bracket the expected pKa of the phenolic proton (e.g., from pH 4 to pH 11).
-
Solution Preparation: Prepare a stock solution of 4-hydroxy-4'-methoxystilbene in a minimal amount of a water-miscible organic solvent (e.g., ethanol or methanol) to ensure solubility.
-
pH-dependent Measurements:
-
For each pH value, prepare a sample by adding a small, constant aliquot of the stock solution to a known volume of the buffer solution.
-
Acquire the UV-Vis spectrum for each buffered solution following steps 3-6 in Protocol 1, using the corresponding buffer solution as the blank.
-
-
Data Analysis:
-
Plot the absorbance at a wavelength where the neutral and deprotonated forms have significantly different absorptivities as a function of pH.
-
The resulting titration curve can be used to determine the pKa of the 4-hydroxy group. The isosbestic point(s), where the absorbance remains constant regardless of pH, should also be noted as it indicates the presence of two interconverting species.
-
Data Presentation and Interpretation
The collected spectral data should be presented clearly to facilitate interpretation and comparison.
Table 1: Hypothetical UV-Vis Absorption Data for 4-hydroxy-4'-methoxystilbene in Various Solvents
| Solvent | Polarity Index (ET(30)) | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |
| Cyclohexane | 31.2 | ~310 | ~25,000 |
| Toluene | 33.9 | ~315 | ~26,000 |
| Ethanol | 51.9 | ~320 | ~28,000 |
| Acetonitrile | 46.0 | ~318 | ~27,500 |
Note: The values in this table are illustrative and should be determined experimentally.
Table 2: Expected pH-Dependent Spectral Shifts for 4-hydroxy-4'-methoxystilbene
| Condition | Protonation State | Expected λmax | Spectral Shift |
| Acidic/Neutral (pH < 7) | -OH (protonated) | ~320 nm (in aqueous media) | - |
| Basic (pH > 9) | -O⁻ (deprotonated) | > 340 nm (in aqueous media) | Bathochromic |
Troubleshooting
-
No or Low Absorbance: Check the concentration of the working solution; it may be too dilute. Ensure the compound is fully dissolved. Verify the instrument is functioning correctly.
-
Absorbance Exceeds Detector Limit (> 2 a.u.): The working solution is too concentrated. Dilute the solution and re-measure.
-
Broad or Poorly Defined Peaks: The solvent may not be of spectroscopic grade and could have interfering absorptions. The presence of impurities in the sample can also lead to distorted spectra.
-
Inconsistent Results: Ensure temperature is controlled, as it can slightly affect spectra. Use the same set of cuvettes for all measurements to avoid path length discrepancies. Ensure accurate pipetting and dilutions.
Conclusion
The UV-Vis absorption spectrum of 4-hydroxy-4'-methoxystilbene provides a wealth of information about its electronic structure and its interactions with the surrounding environment. By following the detailed protocols outlined in this application note, researchers can obtain high-quality, reproducible spectra. A thorough understanding of the influence of solvent polarity and pH is crucial for the accurate interpretation of the data and for designing experiments that leverage the spectroscopic properties of this interesting stilbene derivative in various applications, from materials science to drug development.
References
- Agilent. The Basics of UV-Vis Spectrophotometry.
- Gao, Y., et al. (2019). Substituent effects on the ultraviolet absorption properties of stilbene compounds—Models for molecular cores of absorbents. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 215, 9-14.
- ResearchGate. Effect of pH on the UV-visible absorption spectra of...
- ResearchGate. Application of UV-Visible Spectroscopy in the Quantitative Determination and Characterization of Organic Compounds.
- Michigan State University Department of Chemistry. UV-Visible Spectroscopy.
- Görner, H., & Kuhn, H. J. (2004). Positional effects of the hydroxy substituent on the photochemical and photophysical behavior of 3- and 4-hydroxystilbene. Photochemical & Photobiological Sciences, 3(8), 743-750.
- Shimadzu. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds.
- Slideshare. Effect of Solvent, pH and auxochrome on UV absorbance.
- Scribd. UV-Vis Spectroscopy of Organic Compounds.
- Scribd. Solvent Effects in UV-Vis Spectroscopy.
- Slideshare. Factors affecting uv visible spectroscopy.
- PubChem. 4-Hydroxy-trans-stilbene.
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Positional effects of the hydroxy substituent on the photochemical and photophysical behavior of 3- and 4-hydroxystilbene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Positional effects of the hydroxy substituent on the photochemical and photophysical behavior of 3- and 4-hydroxystilbene - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. researchgate.net [researchgate.net]
- 7. pH Dependence of the speciation and optical properties of 4-benzoylbenzoic acid - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Advanced Fluorescence Detection Strategies for Hydroxystilbenes
Abstract
Hydroxystilbenes, particularly trans-resveratrol (3,5,4'-trihydroxystilbene), pterostilbene, and piceatannol, present unique challenges in bioanalysis due to their photo-instability and low fluorescence quantum yield in aqueous environments. While Mass Spectrometry (LC-MS/MS) is sensitive, Fluorescence Detection (FLD) offers a robust, cost-effective alternative with comparable sensitivity when optimized correctly. This guide details three distinct fluorescence-based methodologies: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) , Photochemical Derivatization (Photo-Induced Fluorescence) , and Supramolecular Enhancement using Cyclodextrins .
The Photophysical Challenge: Isomerization & Quenching
Before approaching detection, the analyst must understand the analyte's behavior. Trans-resveratrol is the bioactive isomer of interest.[1] However, it undergoes rapid photo-isomerization to the cis-isomer upon exposure to UV-VIS light.
-
Native Fluorescence: Trans-resveratrol exhibits weak fluorescence in water due to non-radiative decay pathways (hydrogen bonding with solvent). Fluorescence intensity increases significantly in organic solvents (ethanol/acetonitrile) or when the molecule is rigidified.
-
The "Artifact" Trap: Standard laboratory lighting can convert up to 20% of trans-resveratrol to cis-resveratrol within minutes, leading to quantitation errors. Cis-resveratrol has distinct spectral properties and a different retention time.
Protocol A: HPLC-FLD (The Gold Standard)
Objective: Separation and quantification of trans-resveratrol with femtomole-level sensitivity.
Mechanistic Insight
This protocol utilizes a reverse-phase C18 stationary phase. An acidic mobile phase is critical; it suppresses the ionization of the phenolic hydroxyl groups (
Detailed Protocol
Equipment:
-
HPLC System (e.g., Agilent 1200/1260 or Waters Alliance)
-
Detector: Fluorescence Detector (FLD) with Xenon flash lamp
-
Column: C18 End-capped (e.g., Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm)
Reagents:
-
Acetonitrile (HPLC Grade)
-
Acetic Acid (glacial)
-
Milli-Q Water
Method Parameters:
-
Mobile Phase: Isocratic elution is preferred for reproducibility.
-
A: 2% Acetic Acid in Water
-
B: Acetonitrile[2]
-
Ratio: 70:30 (A:B)
-
-
Flow Rate: 1.0 mL/min
-
Temperature: 30°C (Controlled temperature is vital for fluorescence stability)
-
Detection Wavelengths:
-
Excitation (
): 310 nm -
Emission (
): 390 nm [3]
-
Step-by-Step Workflow:
-
Sample Preparation (The "Dark" Step):
-
Perform all extractions in a room with UV-filtered lighting or low light.
-
Use amber glassware exclusively. If amber glass is unavailable, wrap tubes in aluminum foil.
-
Dissolve standards in methanol (higher fluorescence yield than water).
-
-
System Equilibration:
-
Flush column with mobile phase for 30 minutes until the baseline stabilizes.
-
-
Injection:
-
Inject 10–20 µL of sample.
-
Trans-resveratrol typically elutes between 4–6 minutes depending on column dimensions.
-
-
Post-Run Wash:
-
Flush with 90% Acetonitrile/10% Water to remove any lipophilic matrix components.
-
Workflow Visualization
Figure 1: HPLC-FLD workflow emphasizing the critical requirement for light protection to prevent cis-isomerization artifacts.
Protocol B: Photo-Induced Fluorescence (PIF)
Objective: Enhancing sensitivity by converting weakly fluorescent stilbenes into highly fluorescent phenanthrene derivatives.
Mechanistic Insight
Native resveratrol fluorescence is relatively weak (
Detailed Protocol (Offline Derivatization)
Reagents:
-
UV Lamp (254 nm, typically a TLC viewer lamp or a photochemical reactor)
-
Quartz cuvettes (Glass absorbs UV)
Step-by-Step Workflow:
-
Preparation: Prepare the hydroxystilbene sample in a methanol:water (50:50) mixture. Pure water is less efficient for this reaction.
-
Irradiation:
-
Place the sample in a quartz cuvette or a coiled PTFE reactor tube.
-
Expose to 254 nm UV light for 3 to 5 minutes . (Over-exposure can degrade the phenanthrene product).
-
-
Measurement:
Reaction Mechanism
Figure 2: Photochemical conversion of resveratrol to a highly fluorescent phenanthrene derivative.
Protocol C: Cyclodextrin-Enhanced Spectrofluorimetry
Objective: Rapid, high-throughput screening without chromatographic separation.
Mechanistic Insight
Cyclodextrins (CDs) are toroidal molecules with a hydrophobic cavity. Hydroxystilbenes enter this cavity (host-guest inclusion complex), which:
-
Shields the fluorophore from water (reducing quenching).
-
Restricts molecular rotation (reducing non-radiative energy loss). Hydroxypropyl-
-cyclodextrin (HP- -CD) and -cyclodextrin are most effective for resveratrol, often providing 10x to 50x signal enhancement.
Detailed Protocol
Reagents:
-
Hydroxypropyl-
-cyclodextrin (HP- -CD) solution (10 mM in phosphate buffer, pH 7.4).
Step-by-Step Workflow:
-
Buffer Prep: Prepare a 10 mM HP-
-CD solution. -
Sample Addition: Add 20 µL of resveratrol sample to 180 µL of the CD buffer in a black 96-well plate.
-
Incubation: Incubate for 10 minutes at room temperature to allow equilibrium of the inclusion complex.
-
Detection:
-
Excitation: 320 nm (Note the slight red-shift in excitation compared to free resveratrol).
-
Emission: 380–400 nm .
-
Result: A massive increase in signal intensity compared to buffer alone.
-
Method Comparison & Performance Data
| Feature | HPLC-FLD (Protocol A) | Photo-Induced Fluorescence (Protocol B) | CD-Enhanced (Protocol C) |
| Primary Utility | Quantitation in complex matrices (plasma, wine) | High-sensitivity trace analysis | Rapid screening / High Throughput |
| Selectivity | High (Separates isomers) | Moderate (Depends on matrix) | Low (Measures total stilbenes) |
| LOD (Approx) | 1–5 ng/mL | 0.1–0.5 ng/mL | 10–50 ng/mL |
| Linearity ( | > 0.999 | > 0.995 | > 0.990 |
| Key Limitation | Run time (10-15 min) | Requires precise UV timing | Prone to matrix interference |
References
-
Determination of trans-resveratrol in wine by micro-HPLC with fluorescence detection. Source: National Institutes of Health (NIH) / PubMed URL:[Link]
-
Photoisomerization pathways of trans-resveratrol. Source: Royal Society of Chemistry (RSC) URL:[Link]
-
Activation Energy of Light Induced Isomerization of Resveratrol. Source: PubMed Central URL:[Link]
-
Complexation of resveratrol by native and modified cyclodextrins: Determination of complexation constant. Source: Food Chemistry (via ResearchGate) URL:[Link]
-
Simultaneous Determination of Quercetin and Trans-Resveratrol in Winemaking Waste by HPLC-FLD. Source: MDPI Molecules URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Photoisomerization pathways of trans -resveratrol - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP02373K [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Activation energy of light induced isomerization of resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]
Solvent extraction methods for methoxylated stilbenes
An Application Guide to Solvent Extraction of Methoxylated Stilbenes
Foreword for the Modern Researcher
Methoxylated stilbenes, such as pterostilbene and isorhapontigenin, represent a class of phenolic compounds with significant therapeutic potential, often exhibiting enhanced bioavailability and metabolic stability compared to their hydroxylated analogue, resveratrol. The journey from raw botanical matrix to purified active compound is critically dependent on the initial extraction step. This document serves not as a rigid set of instructions, but as a detailed guide to the principles, methodologies, and critical decision-making processes involved in the efficient solvent extraction of these valuable molecules. Our focus is on explaining the causality behind procedural choices, empowering researchers to not only replicate protocols but to intelligently adapt and optimize them for their specific needs.
The Physicochemical Landscape: Understanding Methoxylated Stilbenes
The key to effective extraction lies in understanding the target molecule. Methoxylation, the substitution of a hydroxyl group (-OH) with a methoxy group (-OCH₃), fundamentally alters the physicochemical properties of a stilbene. This structural change has profound implications for solvent selection and extraction strategy.
Compared to hydroxylated stilbenes (e.g., resveratrol), methoxylated derivatives are:
-
Less Polar (More Lipophilic): The methoxy group is less polar than the hydroxyl group. This increased lipophilicity generally improves solubility in organic solvents of low to medium polarity.[1][2]
-
Less Prone to Oxidation: The hydroxyl groups are primary sites for oxidation. Methoxylation protects these sites, rendering the molecules more stable during extraction, which can involve heat and exposure to air.
-
Structurally Different: The presence of methoxy groups can influence intermolecular interactions with the plant matrix, affecting how easily they can be released.
These properties dictate that while polar solvents are still effective, the optimal solvent systems may differ from those used for highly hydroxylated phenolics.
Table 1: Comparative Physicochemical Properties
| Property | Resveratrol (Hydroxylated) | Pterostilbene (Dimethoxylated) | Comment |
| Structure | 3,5,4'-trihydroxy-trans-stilbene | 3,5-dimethoxy-4'-hydroxy-trans-stilbene | Two hydroxyl groups are replaced by methoxy groups. |
| Molar Mass | 228.24 g/mol | 256.29 g/mol | Increased mass due to methyl groups. |
| Aqueous Solubility | Very Low (~0.03 g/L)[2] | Extremely Low (~0.021 g/L)[3] | Both are poorly soluble in water, a key challenge. |
| Solubility in Ethanol | High (50 g/L)[3] | High | Both are readily soluble in common alcohols. |
| Lipophilicity (XLogP3) | 3.1 | 3.6 | Pterostilbene is more lipophilic (less polar). |
The Art of Extraction: Choosing Your Method
The choice of extraction method is a balance between efficiency, cost, scalability, and environmental impact. We will explore both conventional and modern techniques, outlining the mechanistic principles that govern their efficacy.
Diagram: General Extraction Workflow
The following diagram illustrates the universal steps in the process of isolating methoxylated stilbenes from a raw plant source. The "Extraction" stage is where the specific methodologies detailed below are applied.
Caption: A generalized workflow for the extraction and analysis of methoxylated stilbenes.
Conventional Methods: The Foundation
Maceration
This is the simplest technique, involving soaking the plant material in a solvent at room temperature over a prolonged period (hours to days).
-
Mechanism: Relies on passive diffusion of solutes from the plant matrix into the solvent, driven by a concentration gradient.
-
Causality: Its simplicity is its primary advantage. However, efficiency is low because it relies solely on diffusion and equilibrium, often requiring multiple extraction cycles to achieve satisfactory yields.[4] For methoxylated stilbenes, the choice of a highly effective solvent is paramount to overcoming the slow kinetics.
Soxhlet Extraction
A classic and exhaustive method where fresh, hot solvent is continuously cycled over the sample.
-
Mechanism: Repeatedly washes the sample with fresh, condensed solvent, maintaining a high concentration gradient and leveraging elevated temperatures to increase solubility and diffusion rates.
-
Causality: The continuous supply of fresh solvent ensures that the extraction equilibrium is never reached, driving the process towards completion. This makes it thorough but also time-consuming (often 8+ hours), energy-intensive, and requires large solvent volumes, which can be a drawback when working with expensive or environmentally sensitive solvents.[5] Furthermore, the prolonged exposure to heat can risk the degradation of thermally sensitive compounds, although methoxylated stilbenes are generally more stable than many other natural products.
Modern Methods: Efficiency and Sustainability
Modern techniques utilize energy sources like ultrasound and microwaves to dramatically accelerate the extraction process.
Ultrasound-Assisted Extraction (UAE)
This method uses high-frequency sound waves (>20 kHz) to facilitate extraction.
-
Mechanism: The primary driver is acoustic cavitation. Sound waves create, expand, and implode microscopic bubbles in the solvent. This implosion generates powerful shockwaves and microjets near the sample surface.
-
Causality: These physical forces disrupt and erode the plant cell walls, creating micro-channels that significantly enhance solvent penetration into the matrix and facilitate the release of intracellular contents.[6] This dramatically increases the mass transfer rate, leading to a rapid extraction process (often complete in 10-30 minutes) at lower temperatures than conventional methods.[6][7]
Microwave-Assisted Extraction (MAE)
MAE uses microwave energy to heat the solvent and sample directly.
-
Mechanism: Microwaves interact with polar molecules (like residual water in the plant material and the extraction solvent), causing rapid rotation and friction, which generates heat.
-
Causality: This process creates localized, superheating of the intracellular water, leading to a buildup of pressure that ruptures the cell walls from the inside out.[8] This explosive release of cell contents into the surrounding solvent is extremely efficient. MAE offers reduced extraction times (often under 40 minutes) and lower solvent consumption compared to conventional methods.[5][9] The choice of solvent is critical; it must be able to absorb microwave energy to be effective.
Accelerated Solvent Extraction (ASE) / Pressurized Liquid Extraction (PLE)
ASE is a highly efficient technique that uses elevated temperatures and pressures.
-
Mechanism: High pressure (e.g., 10-15 MPa) is applied to keep the solvent in a liquid state well above its atmospheric boiling point.[5][10]
-
Causality: The high temperature decreases solvent viscosity and increases its penetration power, while also disrupting analyte-matrix interactions and increasing solute solubility. This combination leads to extremely rapid (5-20 minutes) and exhaustive extractions with very low solvent usage.[11][12] ASE is often considered one of the most effective methods for obtaining high yields of stilbenes.[4][11][12]
Table 2: Comparison of Extraction Methodologies
| Method | Principle | Typical Time | Temperature | Pros | Cons |
| Maceration | Passive Diffusion | 24-72 h | Ambient | Simple, low cost | Slow, inefficient, large solvent volume |
| Soxhlet | Continuous Hot Percolation | 6-24 h | Solvent Boiling Pt. | Exhaustive, well-established | Slow, high energy/solvent use, risk of thermal degradation[5] |
| UAE | Acoustic Cavitation | 10-40 min | Ambient to Moderate | Fast, efficient, good for heat-sensitive compounds[6] | Equipment cost, potential for radical formation |
| MAE | Dielectric Heating | 5-40 min | Moderate to High | Very fast, reduced solvent use, efficient[5][9] | Requires polar solvents, risk of hotspots, equipment cost |
| ASE / PLE | High Temp. & Pressure | 5-20 min | High (50-150°C) | Very fast, exhaustive, minimal solvent use[10][12] | High initial equipment cost |
Protocols in Practice
The following protocols are designed to be robust starting points. Researchers are encouraged to optimize parameters such as solvent-to-solid ratio, time, and temperature for their specific plant matrix.
Protocol 1: Ultrasound-Assisted Extraction (UAE) of Methoxylated Stilbenes
This protocol is ideal for rapid, efficient extraction at a laboratory scale.
1. Materials and Reagents:
-
Dried, powdered plant material (particle size < 0.5 mm).
-
Extraction Solvent: 80% Ethanol (v/v) in deionized water. Rationale: Hydroalcoholic mixtures are often more effective than pure solvents for extracting phenolics, as they provide a polarity range suitable for a broader spectrum of compounds.[5][13]
-
Reference standards (e.g., Pterostilbene) for analytical quantification.
-
HPLC-grade solvents for analysis (e.g., acetonitrile, water, formic acid).
2. Equipment:
-
Ultrasonic bath or probe sonicator.
-
Analytical balance.
-
50 mL centrifuge tubes or glass flasks.
-
Centrifuge or filtration apparatus (e.g., syringe filters, 0.45 µm).
-
Rotary evaporator.
-
HPLC-DAD system.
3. Step-by-Step Methodology:
-
Sample Weighing: Accurately weigh approximately 1.0 g of the dried, powdered plant material into a 50 mL centrifuge tube.
-
Solvent Addition: Add 40 mL of 80% ethanol. This creates a 1:40 sample-to-solvent ratio, which is often optimal for ensuring complete wetting and efficient extraction.[6]
-
Ultrasonication: Place the tube in an ultrasonic bath. Set the temperature to 60°C and the time to 20 minutes. Rationale: Moderate heat increases solubility and diffusion without significant degradation. Studies have shown optimal UAE temperatures for stilbenes can be up to 75°C for very short durations.[6][7]
-
Separation: After extraction, centrifuge the tube at 4000 rpm for 10 minutes to pellet the solid material. Alternatively, filter the extract through a Whatman No. 1 filter paper followed by a 0.45 µm syringe filter.
-
Collection: Carefully decant or collect the supernatant (the crude extract).
-
Concentration (Optional): For analysis or further purification, the solvent can be removed under reduced pressure using a rotary evaporator at 40-50°C.
-
Quantification: Re-dissolve the dried extract in a known volume of mobile phase (e.g., 5 mL). Analyze the concentration of methoxylated stilbenes using a validated HPLC-DAD method, monitoring at the λmax for the specific stilbene (e.g., ~310-325 nm).[14]
4. Self-Validation and Quality Control:
-
Reproducibility: Perform the extraction in triplicate to ensure the method is reproducible (RSD < 10%).
-
Exhaustion Test: After the first extraction, perform a second extraction on the same plant material pellet with fresh solvent to ensure the initial 20-minute cycle was sufficient. The second extract should contain minimal target compound (<5% of the first).
Protocol 2: Microwave-Assisted Extraction (MAE) of Methoxylated Stilbenes
This protocol leverages microwave energy for an even faster extraction.
1. Materials and Reagents:
-
As listed in the UAE protocol. 80% ethanol is also a suitable solvent for MAE.
2. Equipment:
-
Microwave extraction system (closed-vessel or open-vessel).
-
Extraction vessels suitable for the microwave system.
-
Analytical balance, centrifuge/filtration apparatus, rotary evaporator, HPLC-DAD system.
3. Step-by-Step Methodology:
-
Sample Weighing: Accurately weigh approximately 1.0 g of the dried, powdered plant material into a microwave extraction vessel.
-
Solvent Addition: Add 35 mL of 80% ethanol (1:35 sample-to-solvent ratio).[9]
-
Microwave Program:
-
Set Microwave Power: 350-400 W. Rationale: This power level is typically sufficient to achieve target temperature without causing thermal runaway or degradation.[9]
-
Set Temperature: 70°C.
-
Ramp Time: 2 minutes.
-
Hold Time: 15 minutes.
-
-
Cooling: Allow the vessel to cool to room temperature before opening to avoid flash boiling of the solvent.
-
Separation: Follow Step 4 from the UAE protocol (centrifugation or filtration).
-
Collection & Analysis: Follow Steps 5-7 from the UAE protocol.
Optimization Strategy: A Visual Guide
Optimizing an extraction requires understanding the interplay of key variables. The goal is to find the "sweet spot" that maximizes yield while minimizing degradation and resource consumption.
Diagram: Interplay of Key Extraction Parameters
Caption: Key parameters influencing extraction efficiency for methoxylated stilbenes.
Concluding Remarks for the Drug Development Professional
The methodologies outlined provide a robust framework for obtaining high-quality extracts of methoxylated stilbenes. For drug development, the selection of an extraction method has downstream consequences. Modern methods like UAE and MAE are not only faster but often produce cleaner extracts due to their selectivity and reduced processing times, potentially simplifying subsequent purification steps. Furthermore, the industry's move towards "green chemistry" favors these techniques due to their significantly lower solvent and energy consumption.[15][16] The protocols herein are scalable and, with appropriate validation, can form the basis of a manufacturing process that is both efficient and environmentally responsible.
References
-
Title: Stilbenoids as Promising Natural Product-Based Solutions in a Race against Mycotoxigenic Fungi: A Comprehensive Review | Journal of Agricultural and Food Chemistry Source: ACS Publications URL: [Link]
-
Title: Various Extraction Methods for Obtaining Stilbenes from Grape Cane of Vitis vinifera L Source: PMC URL: [Link]
-
Title: Stilbenes from Vine Extracts: Therapeutic Potential and Mechanisms Source: PMC - NIH URL: [Link]
-
Title: Optimization of Extraction Conditions of Some Phenolic Compounds from White Horehound (Marrubium vulgare L.) Leaves Source: Scientific Research Publishing URL: [Link]
-
Title: Optimization Method for Phenolic Compounds Extraction from Medicinal Plant (Juniperus procera) and Phytochemicals Screening Source: PMC URL: [Link]
-
Title: Green Extraction of Natural Products: Concept and Principles Source: PMC URL: [Link]
-
Title: A review of green solvents for the extraction and separation of bioactive ingredients from natural products Source: PubMed URL: [Link]
-
Title: Optimization of Solvent Extraction Method for Stilbenoid and Phenanthrene Compounds in Orchidaceae Species Source: MDPI URL: [Link]
-
Title: Various Extraction Methods for Obtaining Stilbenes from Grape Cane of Vitis vinifera L. Source: ResearchGate URL: [Link]
-
Title: Stilbenes: Characterization, bioactivity, encapsulation and structural modifications. A review of their current limitations and promising Source: Taylor & Francis Online URL: [Link]
-
Title: Various Extraction Methods for Obtaining Stilbenes from Grape Cane of Vitis vinifera L. Source: Semantic Scholar URL: [Link]
-
Title: Quantification of the Resveratrol Analogs trans-2,3-Dimethoxy-stilbene and trans-3,4-Dimethoxystilbene in Rat Plasma: Application to Pre-Clinical Pharmacokinetic Studies Source: MDPI URL: [Link]
-
Title: Enhancing Solubility and Bioefficacy of Stilbenes by Liposomal Encapsulation The Case of Macasiamenene F Source: ACS Omega URL: [Link]
-
Title: Ultrasound-Assisted Extraction of Stilbenes from Grape Canes Source: MDPI URL: [Link]
-
Title: Identification and quantification of stilbenes in some Tunisian red wines using UPLC-MS and HPLC-DAD Source: OENO One URL: [Link]
-
Title: Ultrasound-Assisted Extraction of Stilbenes from Grape Canes Source: PubMed URL: [Link]
-
Title: Stilbene Identification and Quantitation by High-Performance Liquid Chromatography Coupled with Mass Spectrometry (HPLC-MS) Source: Springer Nature Experiments URL: [Link]
-
Title: Microwave Assisted Extraction of Phenolic Compounds from Four Different Spices Source: PMC URL: [Link]
-
Title: Microwave-Assisted Extraction of Anticancer Flavonoid, 2′,4′-Dihydroxy-6′-methoxy-3′,5′-dimethyl Chalcone (DMC), Rich Extract from Syzygium nervosum Fruits Source: PMC URL: [Link]
Sources
- 1. digitum.um.es [digitum.um.es]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Stilbenes from Vine Extracts: Therapeutic Potential and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ultrasound-Assisted Extraction of Stilbenes from Grape Canes [mdpi.com]
- 7. Ultrasound-Assisted Extraction of Stilbenes from Grape Canes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Microwave Assisted Extraction of Phenolic Compounds from Four Different Spices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microwave-Assisted Extraction of Anticancer Flavonoid, 2′,4′-Dihydroxy-6′-methoxy-3′,5′-dimethyl Chalcone (DMC), Rich Extract from Syzygium nervosum Fruits - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Various Extraction Methods for Obtaining Stilbenes from Grape Cane of Vitis vinifera L - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Optimization of Extraction Conditions of Some Phenolic Compounds from White Horehound (Marrubium vulgare L.) Leaves [scirp.org]
- 14. Quantification of the Resveratrol Analogs trans-2,3-Dimethoxy-stilbene and trans-3,4-Dimethoxystilbene in Rat Plasma: Application to Pre-Clinical Pharmacokinetic Studies | MDPI [mdpi.com]
- 15. Green Extraction of Natural Products: Concept and Principles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A review of green solvents for the extraction and separation of bioactive ingredients from natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 4-Hydroxy-4'-methoxystilbene (HMS) Solubilization Guide
Status: Operational Role: Senior Application Scientist Topic: Overcoming Precipitation of Lipophilic Stilbenoids in Cell Culture Last Updated: February 2026
Executive Summary: The Solubility Paradox
4-hydroxy-4'-methoxystilbene (HMS) is a potent stilbenoid, structurally intermediate between Resveratrol and Pterostilbene. While its methoxy group enhances membrane permeability and metabolic stability compared to Resveratrol, it significantly increases lipophilicity (LogP ~3.5–3.8).
The Core Challenge: HMS is "practically insoluble" in aqueous media.[1] When a concentrated organic stock (DMSO/Ethanol) is introduced to cell culture media (an aqueous salt solution), the solvent power drops exponentially. This causes HMS to undergo "solvent shock," leading to rapid crystallization or "oiling out" (formation of micro-emulsions). This results in:
-
False Negatives: The drug is on the plastic, not in the cells.
-
Cytotoxicity Artifacts: Crystals physically damage cell membranes.
-
Dosing Inconsistency: Effective concentration becomes unknown.
Module 1: Critical Physicochemical Parameters
Before attempting solubilization, you must understand the operational limits of HMS.
| Parameter | Value / Characteristic | Implication for Cell Culture |
| LogP (Octanol/Water) | ~3.5 (Estimated) | High lipophilicity. Will partition into plastics (polystyrene) and protein (BSA/FBS). |
| Aqueous Solubility | < 0.05 mg/mL (Predicted) | Do not attempt to dissolve directly in media or PBS. |
| Primary Solvent | DMSO (Dimethyl Sulfoxide) | Soluble >50 mM. Toxic to cells >0.5% v/v. |
| Secondary Solvent | Ethanol (Absolute) | Soluble >20 mM. High evaporation rate; use for short-term stocks only. |
| Stability | Light Sensitive | Undergoes trans-to-cis isomerization under UV/Vis light. Work in low light. |
Module 2: Validated Solubilization Protocols
Protocol A: The "Solvent Shock" Method (Standard)
Best for: Short-term assays (24h), robust cell lines (e.g., HeLa, HEK293).
The Mechanism: Uses Kinetic Solubility. We rely on the slow rate of crystallization to keep the drug in solution long enough to bind to serum proteins (Albumin) in the media, which then act as a carrier.
Step-by-Step:
-
Prepare Stock: Dissolve HMS powder in sterile, anhydrous DMSO to 1000x the final desired concentration (e.g., for 10 µM final, make a 10 mM stock).
-
Pre-Warm Media: Warm your culture media (containing 10% FBS) to 37°C .
-
Why? Solubility increases with temperature. Cold media triggers immediate precipitation.
-
-
The "Vortex-Drop" Technique:
-
Place the tube of warm media on a vortex mixer set to medium speed.
-
While vortexing, add the DMSO stock dropwise into the center of the vortex.
-
Critical: Do not touch the pipette tip to the media surface (prevents clogging the tip).
-
-
Equilibration: Allow the media to sit at 37°C for 15 minutes. Check for turbidity (cloudiness) against a light source.
-
Filtration (Optional but Risky): If you must filter, use a PES or PVDF membrane (low protein binding). Warning: If the drug has micro-precipitated, filtering will remove it, altering your dose.
Protocol B: The Cyclodextrin Complexation (Gold Standard)
Best for: Sensitive primary cells, long-term studies, or high concentrations (>50 µM).
The Mechanism: Hydroxypropyl-
Step-by-Step:
-
Prepare CD Stock: Dissolve HP-
-CD in PBS or water to make a 20% (w/v) stock solution. Filter sterilize (0.22 µm). -
Prepare HMS Stock: Dissolve HMS in Absolute Ethanol (or DMSO) at high concentration (e.g., 50 mM).
-
Complexation:
-
Mix the HMS stock with the CD stock to achieve a 1:5 molar ratio (HMS:CD).
-
Example: To 1 mL of CD solution, add the calculated volume of HMS.
-
Evaporate the Ethanol (if used) using a stream of nitrogen gas or vacuum (SpeedVac) if toxicity is a concern.
-
-
Reconstitution: The resulting solution is now water-soluble. Dilute this complex directly into cell culture media.[2][3]
-
Validation: This method allows HMS to remain soluble in media for days without precipitation.
Visualizing the Workflow
The following diagram illustrates the decision logic and physical pathways for handling HMS.
Caption: Figure 1. Solubilization pathways for 4-hydroxy-4'-methoxystilbene. Red paths indicate high failure risk; Green/Blue paths indicate validated protocols.
Troubleshooting & FAQ
Q1: I see needle-like structures in my petri dish after 2 hours. Is this contamination? A: Unlikely. This is characteristic stilbene crystallization.
-
Diagnosis: View under 100x phase contrast. If the "microbes" are rigid, straight, and non-motile, they are crystals.
-
Fix: Your concentration exceeds the solubility limit of the media. Switch to Protocol B (Cyclodextrin) or reduce the concentration. Ensure DMSO < 0.1%.
Q2: My cells in the vehicle control (DMSO only) are detaching. A: You have exceeded the DMSO tolerance threshold.
-
Fact: Many sensitive lines (e.g., primary neurons, stem cells) react to DMSO > 0.1%.
-
Fix: Use a "step-down" dilution. Dilute your 10 mM stock 1:10 in PBS first (creating an intermediate), then add that to media. However, watch closely for precipitation at the intermediate step.
Q3: Can I store the diluted media at 4°C for later use? A: No.
-
Reasoning: Solubility is temperature-dependent. Cooling media containing near-saturation HMS will force the compound out of solution (recrystallization). Always prepare fresh media immediately before use.
Q4: The literature mentions "trans-resveratrol" is light sensitive. Does this apply to HMS? A: Yes. The stilbene double bond is prone to photo-isomerization (turning from the active trans form to the inactive cis form).
-
Protocol: Wrap all tubes in aluminum foil. Turn off biosafety cabinet lights during handling.
Q5: Why does my MTT assay show higher viability at toxic doses? A: This is a classic artifact. Stilbene crystals can reduce MTT tetrazolium salts non-enzymatically, or the crystals themselves scatter light, interfering with absorbance readings.
-
Fix: Wash cells with warm PBS twice before adding the MTT reagent to remove extracellular crystals.
References
-
Stilbene Solubility & Complexation
- Comparison of solubility enhancement of stilbenes (resveratrol, pterostilbene) using cyclodextrins.
- Source: Journal of Agricultural and Food Chemistry.
-
DMSO Toxicity Guidelines
-
DMSO usage in cell culture: Toxicity limits and membrane permeability effects.[4]
- Source: ResearchG
-
-
Lipophilicity of Methoxy-Stilbenes
- Structure-activity relationship of methoxylated stilbenes and their bioavailability.
- Source: Molecular Nutrition & Food Research.
-
General Protocol for Hydrophobic Compounds
- Preparation of Stock Solutions for Lipophilic Drugs (Tamoxifen/Stilbenes).
- Source: BenchChem / STEMCELL Technologies.
Sources
Technical Support Center: Optimizing Heck Reaction Yield for Stilbene Synthesis
Welcome to the technical support center for the Mizoroki-Heck reaction, a cornerstone of modern organic synthesis for carbon-carbon bond formation.[1] This guide is specifically tailored to address the challenges and optimization strategies for the synthesis of stilbenes, a class of compounds with significant applications in materials science and pharmaceuticals.[2] As researchers and drug development professionals, you understand the criticality of reaction efficiency and product purity. This resource is designed to provide you with in-depth, field-proven insights to troubleshoot common issues and maximize the yield and selectivity of your stilbene synthesis via the Heck reaction.
Troubleshooting Guide: From Low Yields to Unwanted Isomers
This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but also the underlying scientific reasoning to empower your future experimental design.
Question 1: I am observing a very low yield of my desired stilbene product. What are the most likely causes and how can I improve it?
Answer: Low yield in a Heck reaction for stilbene synthesis is a common issue that can stem from several factors. Let's break down the potential culprits and their remedies:
-
Inactive Catalyst: The true catalytic species in the Heck reaction is a Pd(0) complex.[3] If you are starting with a Pd(II) precatalyst, such as Pd(OAc)₂, it must be reduced in situ. Inefficient reduction can lead to low catalyst activity.
-
Troubleshooting:
-
Ensure Proper Precatalyst Activation: If using a Pd(II) source with phosphine ligands, the ligand itself can act as a reductant. Ensure you are using an appropriate ligand-to-palladium ratio.
-
Consider a Pd(0) Source: Using a precatalyst like Pd(PPh₃)₄ can sometimes be more reliable, although it can be more sensitive to air.
-
Catalyst Degradation: Palladium catalysts, especially in the presence of phosphine ligands, can be sensitive to air and moisture.[4] Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and with dry solvents.
-
-
-
Poor Substrate Reactivity: The reactivity of the aryl halide is a critical factor. The general reactivity trend is Ar-I > Ar-OTf > Ar-Br >> Ar-Cl.[5]
-
Troubleshooting:
-
Switch to a More Reactive Halide: If you are using an aryl bromide and getting low yields, consider switching to the corresponding aryl iodide.
-
Increase Reaction Temperature: For less reactive halides like aryl bromides and chlorides, higher temperatures are often required to facilitate the oxidative addition step.[6][7]
-
-
-
Suboptimal Base Selection: The base plays a crucial role in the Heck reaction. It neutralizes the hydrogen halide produced during the reaction and facilitates the regeneration of the Pd(0) catalyst. An inappropriate base can lead to side reactions or incomplete conversion.
-
Troubleshooting:
-
Inorganic vs. Organic Bases: Inorganic bases like K₂CO₃ and NaOAc are commonly used.[8][9] Organic bases such as triethylamine (Et₃N) are also effective. The choice of base can depend on the solvent and substrate. For instance, in polar aprotic solvents like DMF, K₂CO₃ is often a good choice.[7]
-
Base Strength: A base that is too strong can lead to side reactions, while a base that is too weak may not be effective in regenerating the catalyst. Experiment with different bases to find the optimal one for your specific system.
-
-
Question 2: My reaction is producing a significant amount of 1,1-disubstituted alkene (geminal isomer) instead of the desired trans-stilbene. How can I improve the regioselectivity?
Answer: The formation of the 1,1-disubstituted isomer is a known side product in the Heck reaction.[2][5] The regioselectivity is primarily determined by the site of migratory insertion of the alkene into the aryl-palladium bond.
-
Controlling Migratory Insertion:
-
Ligand Effects: The steric and electronic properties of the phosphine ligand can influence the regioselectivity. Bulky electron-rich phosphine ligands can favor the formation of the linear product (trans-stilbene).
-
Additives: The addition of certain salts, like tetraphenylphosphonium chloride (Ph₄PCl), has been shown to enhance the regioselectivity for the (E)-1,2-stilbene.[5]
-
Question 3: I am struggling with the formation of byproducts, particularly homocoupling of my aryl halide. What causes this and how can it be minimized?
Answer: Homocoupling of the aryl halide to form a biaryl species is a common side reaction in palladium-catalyzed cross-coupling reactions.
-
Minimizing Homocoupling:
-
Reaction Temperature: High reaction temperatures can sometimes promote homocoupling. Try running the reaction at the lowest temperature that still allows for a reasonable reaction rate.
-
Catalyst and Ligand Choice: Certain catalyst systems are more prone to homocoupling than others. Screening different palladium sources and phosphine ligands can help identify a system that minimizes this side reaction.
-
Purity of Reagents: Ensure your aryl halide and other reagents are pure. Impurities can sometimes initiate or catalyze side reactions.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst loading for a Heck reaction for stilbene synthesis?
A1: The optimal catalyst loading can vary depending on the specific substrates and reaction conditions. However, typical loadings range from 0.05 mol% to 5 mol% of the palladium catalyst.[4][9] For highly reactive substrates, lower catalyst loadings can be used. It is always advisable to start with a higher loading (e.g., 1-2 mol%) and then optimize downwards to reduce cost and residual palladium in the final product.
Q2: How does the choice of solvent affect the Heck reaction?
A2: The solvent plays a crucial role in the Heck reaction by influencing the solubility of the reagents and the stability of the catalytic species. Common solvents include polar aprotic solvents like DMF, NMP, and acetonitrile, as well as ethereal solvents like dioxane.[1][10][11] The choice of solvent can impact the reaction rate and in some cases, the selectivity. For instance, using aqueous media under microwave irradiation has been shown to be an effective and environmentally friendly approach.[9][12]
Q3: Can I perform a Heck reaction without a phosphine ligand?
A3: Yes, "ligandless" Heck reactions are possible, particularly with highly reactive aryl iodides.[13][14] In these cases, the solvent or other species in the reaction mixture can act as weak ligands to stabilize the palladium catalyst. However, for less reactive aryl halides, phosphine ligands are often necessary to achieve good yields.
Q4: How can I ensure the formation of the thermodynamically more stable E-(trans)-stilbene?
A4: The Heck reaction generally favors the formation of the trans-isomer due to thermodynamic stability.[6] The syn-addition of the aryl group and palladium to the alkene followed by a syn-β-hydride elimination leads to the trans-product. To maximize the E/Z ratio, ensure the reaction goes to completion and consider that higher reaction temperatures can sometimes favor the formation of the more stable trans-isomer.[15]
Quantitative Data Summary
| Parameter | Typical Range | Effect on Yield/Selectivity | Reference(s) |
| Palladium Catalyst Loading | 0.05 - 5 mol% | Lower loading is cost-effective but may require longer reaction times or higher temperatures. | [4][9] |
| Aryl Halide Reactivity | I > OTf > Br >> Cl | More reactive halides lead to higher yields and milder reaction conditions. | [5] |
| Reaction Temperature | 80 - 140 °C | Higher temperatures are often needed for less reactive halides but can increase byproduct formation. | [6][7] |
| Base Stoichiometry | 1.1 - 2.5 equivalents | Sufficient base is crucial for catalyst turnover; excess can lead to side reactions. | [9] |
Experimental Protocols
Standard Heck Reaction Protocol for Stilbene Synthesis
This protocol is a general starting point and may require optimization for specific substrates.
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), styrene (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and a phosphine ligand (e.g., PPh₃, 0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the base (e.g., K₂CO₃, 2.0 mmol) and a degassed solvent (e.g., DMF, 5 mL).
-
Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired stilbene.[15]
Optimized Microwave-Assisted Heck Reaction in Aqueous Media
This protocol offers a more environmentally friendly and often faster alternative.
-
In a microwave reaction vessel, combine the aryl bromide (0.5 mmol), styrene (0.6 mmol), a palladium nanocatalyst (e.g., PVP-Pd NPs, 0.2 mol%), and K₂CO₃ (1.0 mmol).[9][12]
-
Add a mixture of water and a co-solvent (e.g., EtOH, 3:1 ratio, 4 mL).[9]
-
Seal the vessel and place it in a microwave reactor.
-
Heat the reaction mixture to 130-150 °C for 10-20 minutes with stirring.[9]
-
After cooling, extract the product with an organic solvent.
-
Wash, dry, and concentrate the organic phase.
-
Purify the product by column chromatography.
Visualizing the Heck Reaction
Heck Reaction Catalytic Cycle
Caption: The catalytic cycle of the Heck reaction for stilbene synthesis.
Troubleshooting Workflow for Low Stilbene Yield
Caption: A decision tree for troubleshooting low yield in Heck reactions.
References
-
Heck reaction - Wikipedia. [Link]
-
Heck Reaction Mechanism - BYJU'S. [Link]
-
Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis - University of Windsor. [Link]
-
Chemistry Heck Reaction - SATHEE JEE. [Link]
-
Heck reaction | PPTX - Slideshare. [Link]
-
Catalytic methods for the synthesis of stilbenes with an emphasis on their phytoalexins - ORBi. [Link]
-
Ligandless, Anionic, Arylpalladium Halide Intermediates in the Heck Reaction - PMC - NIH. [Link]
-
An effective Pd nanocatalyst in aqueous media: stilbene synthesis by Mizoroki–Heck coupling reaction under microwave irradiation - Beilstein Journals. [Link]
-
(PDF) Study of “ligand-free” catalytic systems with low palladium content for the Heck reaction - ResearchGate. [Link]
-
Challenges associated with the synthesis of unusual o-carboxamido stilbenes by the Heck protocol: Intriguing substituent effects, their toxicological and chemopreventive implications - PubMed. [Link]
-
What is the best catalyst for Heck cross-coupling between Substituted Stilbenes and Substituted iodobenzene? | ResearchGate. [Link]
-
Non-conventional methodologies for transition-metal catalysed carbon–carbon coupling: a critical overview. Part 1: The Heck reaction - University of Windsor. [Link]
-
Broadening Application of the Heck Reaction via in-situ Formation of Olefins - The University of Liverpool Repository. [Link]
-
Pd-catalyzed Heck reaction of trans-stilbene derivatives with aryl bromides a - ResearchGate. [Link]
-
Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - Beilstein Journals. [Link]
-
Ligandless Heck Coupling between a Halogenated Aniline and Acrylonitrile Catalyzed by Pd/C: Development and Optimization of an Industrial-Scale Heck Process for the Production of a Pharmaceutical Intermediate - ACS Publications. [Link]
-
On C−C Coupling by Carbene-Stabilized Palladium Catalysts: A Density Functional Study of the Heck Reaction | Organometallics - ACS Publications. [Link]
-
Ultra-fast Suzuki and Heck reactions for the synthesis of styrenes and stilbenes using arenediazonium salts as super-electrophiles - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/C7QO00750G. [Link]
-
SYNTHESIS OF SYMMETRICAL trans -STILBENES BY A DOUBLE HECK REACTION OF (ARYLAZO)AMINES WITH - Organic Syntheses Procedure. [Link]
-
INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. [Link]
-
Synthetic approaches toward stilbenes and their related structures - PMC. [Link]
-
Heck reaction - Chemistry LibreTexts. [Link]
-
Optimization of the Mizoroki−Heck Reaction Using Design of Experiment (DoE). [Link]
-
Heck Reaction - Chemistry LibreTexts. [Link]
-
Troubleshooting a difficult Heck reaction : r/Chempros - Reddit. [Link]
-
An effective Pd nanocatalyst in aqueous media: stilbene synthesis by Mizoroki-Heck coupling reaction under microwave irradiation - PubMed. [Link]
-
Phosphine‐incorporated Metal-Organic Framework for Palladium Catalyzed Heck Coupling Reaction. [Link]
Sources
- 1. SATHEE: Chemistry Heck Reaction [satheejee.iitk.ac.in]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 5. orbi.uliege.be [orbi.uliege.be]
- 6. uwindsor.ca [uwindsor.ca]
- 7. researchgate.net [researchgate.net]
- 8. byjus.com [byjus.com]
- 9. BJOC - An effective Pd nanocatalyst in aqueous media: stilbene synthesis by Mizoroki–Heck coupling reaction under microwave irradiation [beilstein-journals.org]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. An effective Pd nanocatalyst in aqueous media: stilbene synthesis by Mizoroki-Heck coupling reaction under microwave irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ligandless, Anionic, Arylpalladium Halide Intermediates in the Heck Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Handling Light-Sensitive Stilbenoid Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with light-sensitive stilbenoid compounds. This guide is designed to provide you with field-proven insights and robust protocols to ensure the integrity and reproducibility of your experiments. Stilbenoids, such as resveratrol and pterostilbene, are renowned for their significant biological activities, but their inherent photosensitivity presents a critical challenge in the laboratory.
This document moves beyond simple recommendations to explain the fundamental photochemical principles at play, offering a comprehensive framework for handling these valuable compounds.
Core Principles: The Science of Stilbenoid Photosensitivity
Stilbenoids are defined by a central carbon-carbon double bond, which allows for the existence of geometric isomers: trans and cis. The trans-isomer is typically the more stable and biologically active form found in nature.[1][2][3] However, upon exposure to ultraviolet (UV) and even visible light, the molecule can absorb photons, leading to a temporary excited state. This state can relax back to the ground state, but in the process, the molecule can rotate around the central double bond, converting the trans-isomer into the less stable cis-isomer. This process is known as photoisomerization .
Further exposure can lead to more complex and irreversible reactions, including photocyclization to form phenanthrene derivatives, which are potentially harmful byproducts, and general photodegradation.[1] For instance, an ethanol solution of trans-resveratrol irradiated with a 365 nm light source can have a half-life as short as 2.8 minutes.[1][2] Understanding this core mechanism is paramount to preventing experimental artifacts and ensuring data accuracy.
Caption: Photo-induced conversion of stable trans-stilbenoids to unstable cis-isomers and degradation products.
Frequently Asked Questions (FAQs)
This section addresses the most common practical questions encountered when working with stilbenoids.
Q1: What type of laboratory lighting is safest for handling stilbenoids?
A1: The safest option is to work in a dedicated darkroom or an area where white light can be eliminated.[4] If that is not feasible, use specialized amber or red LED lighting.[5] Amber LEDs are specifically designed to filter out the more damaging shorter wavelengths (UV and blue light below ~500 nm), which are the primary drivers of photoisomerization.[5] Standard fluorescent and incandescent bulbs emit a broad spectrum of light, including significant UV output, and should be avoided during critical handling steps.[6][7]
| Light Source | UV/Blue Emission | Risk to Stilbenoids | Recommendation |
| Standard Fluorescent | High | Very High | Avoid for all handling |
| Incandescent | Moderate | High | Avoid for all handling |
| Amber LED (<500nm filtered) | Very Low / None | Low | Recommended |
| Red LED | None | Very Low | Recommended |
| Natural Sunlight | Very High | Extreme | Never expose samples to direct or indirect sunlight |
This table summarizes the relative risk of common laboratory light sources.
Q2: Are amber glass vials sufficient to protect my samples?
A2: Amber glass is essential, but may not be sufficient on its own, especially for long-term storage or highly sensitive compounds. Amber glass works by absorbing UV and short-wavelength visible light, typically blocking most light below 450-500 nm.[8] Dark amber glass can have a transmittance below 0.3% in the harmful 320-440 nm range.[9] However, intense ambient light can still penetrate. For maximum protection, especially for stock solutions or when storing on a benchtop for any length of time, wrap amber vials in aluminum foil.[4][10] This provides a complete physical barrier to light.
Q3: My stilbenoid solution changed color (e.g., turned yellowish). What does this mean?
A3: A color change is a strong visual indicator of degradation.[11] It suggests that the original stilbenoid has undergone chemical changes, likely due to light exposure, oxidation, or improper pH.[3][11] The solution should be considered compromised and discarded. Prepare a fresh solution, ensuring all light protection protocols are strictly followed.
Q4: How long is my stilbenoid solution stable once prepared?
A4: Stability is highly dependent on the specific compound, solvent, concentration, and storage conditions. As a rule of thumb:
-
Stock Solutions (in DMSO/Ethanol): When stored at -80°C in light-protected aliquots, they can be stable for several months. Avoid repeated freeze-thaw cycles by making single-use aliquots.[11]
-
Working Solutions (in aqueous media): These are far less stable and should be prepared fresh for each experiment.[11] Do not store diluted aqueous solutions. Light can induce photochemical reactions in media, generating cytotoxic compounds that can confound cell-based assay results.[12]
Q5: Can I use antioxidants to protect my stilbenoid solution?
A5: While some antioxidants like ascorbic acid can offer a degree of protection against photobleaching in specific applications like live-cell imaging, this is not a standard practice for stock solution preparation or general handling.[4] Adding another reactive compound can complicate your experimental system. The primary and most reliable method of protection is the strict exclusion of light.
Troubleshooting Guide
Encountering unexpected results is a common part of research. This guide provides a logical framework for troubleshooting issues related to stilbenoid integrity.
Caption: A decision tree for troubleshooting inconsistent experimental results with stilbenoids.
| Problem | Probable Cause | Recommended Solution |
| New/unidentified peaks appear in HPLC chromatogram, especially before the main trans-isomer peak. | Photoisomerization. The cis-isomer is often less retained on reverse-phase columns and elutes earlier.[13] | Use a cooled autosampler if available. Protect sample vials in the autosampler tray from light using amber vials or specialized covers. Minimize the time samples sit in the queue before injection. |
| Assay potency or biological activity decreases over time or with new solution preps. | Degradation of the active compound. This can be due to cumulative light exposure, improper storage temperature, or multiple freeze-thaw cycles.[11][14] | Prepare fresh stock solutions from solid material. Aliquot stocks into single-use volumes to avoid thawing the main supply.[11] Validate storage conditions. |
| High variability between experimental replicates. | Inconsistent degradation between samples. This happens when samples are handled inconsistently (e.g., some left on the bench longer than others).[14] | Standardize all handling procedures with a strict protocol.[14] Ensure every sample is treated identically regarding light exposure and time from preparation to analysis. |
| Complete loss of compound peak in HPLC. | Severe degradation. Could be caused by prolonged exposure to intense light, extreme pH in the solvent, or contamination with an oxidizing agent. | Review the entire workflow, from weighing the solid to preparing the final dilution. Ensure solvents are pure and pH is appropriate. Always use light-protected containers.[15][16] |
Experimental Protocols
Adherence to validated protocols is essential for reproducible research. The following are step-by-step methodologies for common laboratory workflows.
Protocol 1: Preparation and Storage of a Stilbenoid Stock Solution
This protocol ensures the preparation of a stable, high-concentration stock solution.
-
Preparation:
-
Perform all steps in a dark room or under amber/red light conditions.
-
Allow the vial of solid stilbenoid powder to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation.[17]
-
-
Dissolution:
-
Add the appropriate volume of anhydrous, spectroscopy-grade solvent (e.g., DMSO or ethanol) to the vial to achieve the desired stock concentration (e.g., 10-50 mM).
-
Vortex gently in the dark until the solid is completely dissolved. Avoid sonication, which can generate heat.
-
-
Aliquoting and Storage:
-
Immediately aliquot the stock solution into single-use volumes in amber, screw-cap cryovials.
-
For an extra layer of protection, wrap the cryovial rack or box in aluminum foil.
-
Label clearly with compound name, concentration, date, and solvent.
-
Store at -80°C.[11]
-
Protocol 2: Quality Control of Stilbenoid Integrity by HPLC-UV
This protocol is a self-validating system to confirm the purity of your stock solution and check for degradation.
-
Instrumentation and Columns:
-
Mobile Phase and Conditions (Example for Resveratrol):
-
Procedure:
-
Reference Standard: Prepare a fresh solution from solid compound ("gold standard"). Dilute to a working concentration (e.g., 10 µM) in mobile phase. Inject immediately. This is your reference chromatogram.
-
Test Sample: Thaw one aliquot of your stored stock solution in the dark. Prepare an identical dilution as the reference standard.
-
Analysis: Inject the test sample. Compare the chromatogram to the reference. The appearance of a significant peak eluting before the main trans-peak (often at ~285 nm) is indicative of cis-isomer formation. A decrease of >5% in the main peak area suggests significant degradation.[11]
-
References
-
Title: Photoisomerization pathways of trans-resveratrol - PMC Source: National Institutes of Health URL: [Link]
-
Title: 5 Tips for Handling Photosensitive Reagents Source: Labtag Blog URL: [Link]
-
Title: Color and Spectral Transmittance of Amber Bottle Glass Source: ResearchGate URL: [Link]
-
Title: The Science Behind Amber Glass and UV Protection Source: Container and Packaging URL: [Link]
-
Title: Separation of Biologically Active Isomers of (E)‐N‐Meta‐ and Para‐Nitroazastilbenes by the HPLC Technique Source: Taylor & Francis URL: [Link]
-
Title: Guide to Safe Chemical Storage: Best Practices for the Industry Source: Unspecified URL: [Link]
-
Title: Resveratrol Photoisomerization: An Integrative Guided-Inquiry Experiment. Source: Unspecified URL: [Link]
-
Title: Photoisomerization pathways of trans-resveratrol Source: RSC Publishing URL: [Link]
-
Title: Resveratrol Photoisomerization: An Integrative Guided-Inquiry Experiment Source: ACS Publications URL: [Link]
-
Title: (PDF) Photoisomerization Pathways of trans-Resveratrol Source: ResearchGate URL: [Link]
-
Title: Trans-Stilbenes in Commercial Grape Juices: Quantification Using HPLC Approaches Source: MDPI URL: [Link]
-
Title: a) Transmission spectra of different colour glass materials of 3 mm... Source: ResearchGate URL: [Link]
-
Title: Separation of Stilbene on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]
-
Title: Light-shielded storage and mixing procedures to prevent deterioration of photosensitive agents when printing on stainless steel plates Source: newji URL: [Link]
-
Title: Ultraviolet Spectra of Stilbene, p‐Monohalogen Stilbenes, and Azobenzene and the trans to cis Photoisomerization Process Source: AIP Publishing URL: [Link]
-
Title: Spectra of trans-and cis-stilbenes obtained by diode array detection.... Source: ResearchGate URL: [Link]
-
Title: Separation of stilbene isomers from red wine by overpressured-layer chromatography Source: AKJournals URL: [Link]
-
Title: Substituent effects on the ultraviolet absorption properties of stilbene compounds—Models for molecular cores of absorbents Source: ResearchGate URL: [Link]
-
Title: Spectrum Glass Color Mix Light Amber White Translucent Source: Unspecified URL: [Link]
-
Title: Cleanroom Lighting Standards, Compliance, LED Panels, Illuminators Source: Terra Universal URL: [Link]
-
Title: Storage and handling of photoresists and ancillaries Source: MicroChemicals URL: [Link]
-
Title: Best Lighting For Laboratories Source: Warehouse-Lighting.com URL: [Link]
-
Title: Ultraviolet Spectra of Stilbene, p-Monohalogen Stilbenes, and Azobenzene and the trans to cis Photoisomerization Process* t Source: AIP Publishing URL: [Link]
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Title: Exploring the Ultraviolet (UV) Protection Mechanism of Natural Stilbene-Based Sunscreens Source: Spectroscopy Online URL: [Link]
-
Title: Optical properties of silicate glass melts Source: Unspecified URL: [Link]
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Title: Storage conditions for chemicals in the laboratory Source: Trustrade URL: [Link]
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Title: Biological Activities of Stilbenoids - PMC Source: National Institutes of Health URL: [Link]
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Title: Best Lighting for Laboratories: Choosing the Right LED Lights Source: Unspecified URL: [Link]
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Title: ASTM E1733-95(2014): Lighting in Laboratory Testing Source: The ANSI Blog URL: [Link]
-
Title: Analytical Method Validation as the First Step in Drug Quality Control Source: SciSpace URL: [Link]
- Title: Topical pterostilbene compositions for use in treating uv-induced skin damage and hyperplasia Source: Google Patents URL
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Title: Analytical Method Development and Validation in Pharmaceuticals Source: Unspecified URL: [Link]
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Title: Pterostilbene and resveratrol: Exploring their protective mechanisms against skin photoaging – A scoping review - PMC Source: National Institutes of Health URL: [Link]
-
Title: Light-sensitive drugs in topical formulations: stability indicating methods and photostabilization strategies Source: PubMed URL: [Link]
-
Title: New Insights into Dietary Pterostilbene: Sources, Metabolism, and Health Promotion Effects Source: MDPI URL: [Link]
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Title: Stability and Photoisomerization of Stilbenes Isolated from the Bark of Norway Spruce Roots Source: MDPI URL: [Link]
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Title: Review Article Source: Ashdin Publishing URL: [Link]
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Title: Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens Source: Unspecified URL: [Link]
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Title: Pterostilbene and resveratrol: Exploring their protective mechanisms against skin photoaging - A scoping review Source: ResearchGate URL: [Link]
-
Title: Protective effect of Pterostilbene Against Free Radical Mediated Oxidative Damage Source: ResearchGate URL: [Link]
-
Title: What is the best way to tell if a compound is degrading? Source: ResearchGate URL: [Link]
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Title: Protection of Light Sensitive Products Source: Pharmaguideline URL: [Link]
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Title: How To Protect Light Sensitive Products Source: LFA Tablet Presses URL: [Link]
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Title: Light-Sensitive Drugs in Topical Formulations: Stability Indicating Methods and Photostabilization Strategies Source: ResearchGate URL: [Link]
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Validation & Comparative
A Comparative Guide to the Mass Spectrometry Fragmentation of 4-hydroxy-4'-methoxystilbene
For researchers and professionals in drug development and natural product analysis, understanding the structural nuances of bioactive compounds is paramount. Mass spectrometry stands as a cornerstone technique for this purpose, offering profound insights into molecular structure through fragmentation analysis. This guide provides an in-depth examination of the mass spectrometric fragmentation pattern of 4-hydroxy-4'-methoxystilbene, a stilbenoid of significant interest, and compares its behavior with structurally related compounds. Our focus is on providing a practical, experimentally grounded perspective to aid in method development and data interpretation.
Introduction to 4-hydroxy-4'-methoxystilbene and the Significance of its Mass Spectral Analysis
4-hydroxy-4'-methoxystilbene is a derivative of resveratrol, a well-studied stilbenoid known for its diverse biological activities. The substitution of a hydroxyl group with a methoxy group can significantly alter its pharmacokinetic and pharmacodynamic properties. Characterizing this and other related stilbenes in complex matrices such as botanical extracts or biological fluids necessitates robust analytical methods.[1][2] Mass spectrometry, particularly when coupled with chromatographic separation techniques like liquid chromatography (LC) or gas chromatography (GC), provides the requisite sensitivity and specificity for such analyses.[3][4][5]
The fragmentation pattern of a molecule in a mass spectrometer is a unique fingerprint that can be used for its identification and structural elucidation. By understanding the principles governing the fragmentation of 4-hydroxy-4'-methoxystilbene, researchers can develop highly specific and sensitive methods for its detection and quantification, such as multiple reaction monitoring (MRM) assays.[1][3]
Comparative Fragmentation Analysis: Electron Ionization (EI) vs. Electrospray Ionization (ESI)
The choice of ionization technique profoundly influences the fragmentation process. Here, we compare the expected fragmentation patterns of 4-hydroxy-4'-methoxystilbene under the two most common ionization methods: the high-energy electron ionization (EI) and the soft-ionization technique of electrospray ionization (ESI).
Electron Ionization (EI-MS) Fragmentation
EI is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation. This is particularly useful for structural elucidation by creating a detailed fragmentation fingerprint. For stilbenoids, derivatization is often employed prior to GC-MS analysis to increase their volatility.[6][7]
The molecular ion ([M]+•) of 4-hydroxy-4'-methoxystilbene (m/z 226) is expected to undergo fragmentation through several key pathways, analogous to other stilbenes.[8]
Key Fragmentation Pathways under EI:
-
Loss of a methyl radical (•CH3): A primary fragmentation event for methoxylated aromatic compounds is the loss of a methyl radical from the methoxy group, leading to a stable ion at m/z 211.
-
Loss of carbon monoxide (CO): Subsequent loss of CO from the m/z 211 fragment can occur, yielding an ion at m/z 183. This is a common fragmentation pathway for phenolic compounds.[8]
-
Cleavage of the ethylenic bridge: The bond connecting the two phenyl rings can cleave, leading to characteristic fragment ions corresponding to the substituted benzyl moieties.
Table 1: Predicted Key EI-MS Fragment Ions of 4-hydroxy-4'-methoxystilbene
| m/z | Proposed Fragment | Neutral Loss |
| 226 | [M]+• | - |
| 211 | [M - •CH3]+ | •CH3 |
| 183 | [M - •CH3 - CO]+ | •CH3, CO |
| 107 | [C7H7O]+ | C8H7O |
| 119 | [C8H7O]+ | C7H7O |
Diagram 1: Proposed EI-MS Fragmentation Pathway of 4-hydroxy-4'-methoxystilbene
Caption: Proposed EI fragmentation pathway for 4-hydroxy-4'-methoxystilbene.
Electrospray Ionization (ESI-MS/MS) Fragmentation
ESI is a "soft" ionization technique that typically produces protonated molecules ([M+H]+) or deprotonated molecules ([M-H]-) with minimal in-source fragmentation. For phenolic compounds like stilbenes, negative ion mode ([M-H]-) often provides higher sensitivity.[4] Tandem mass spectrometry (MS/MS) is then used to induce and analyze fragmentation.
The fragmentation of stilbenoids under ESI-MS/MS often involves the neutral loss of small molecules like water (H2O) and carbon monoxide (CO), as well as cleavage at the ethylenic bridge.[8][9]
Key Fragmentation Pathways under ESI-MS/MS (Negative Ion Mode):
The deprotonated molecule of 4-hydroxy-4'-methoxystilbene has an m/z of 225.
-
Loss of a methyl radical (•CH3): Similar to EI, the loss of a methyl radical can occur, leading to a fragment at m/z 210.
-
Loss of formaldehyde (CH2O): A common fragmentation for methoxylated phenols is the loss of formaldehyde, which would result in a fragment at m/z 195.
-
Cleavage of the ethylenic bridge: This will lead to fragments corresponding to the deprotonated phenolic and methoxyphenyl moieties.
Table 2: Predicted Key ESI-MS/MS Fragment Ions of 4-hydroxy-4'-methoxystilbene ([M-H]-)
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss |
| 225 | 210 | •CH3 |
| 225 | 195 | CH2O |
| 225 | 182 | C2H3O |
| 225 | 118 | C7H7O |
Diagram 2: Proposed ESI-MS/MS Fragmentation of 4-hydroxy-4'-methoxystilbene
Caption: Key fragmentations of deprotonated 4-hydroxy-4'-methoxystilbene in ESI-MS/MS.
Comparison with Resveratrol
Resveratrol (3,5,4'-trihydroxystilbene), the parent compound of many stilbenes, has a molecular weight of 228. Its fragmentation has been well-characterized.[8][10] In negative ion ESI-MS/MS, the deprotonated molecule ([M-H]- at m/z 227) readily loses water to form a fragment at m/z 209. Other significant fragments are observed at m/z 185 and 143.[11]
The key difference in the fragmentation of 4-hydroxy-4'-methoxystilbene is the presence of the methoxy group. This introduces characteristic losses of a methyl radical (15 Da) or formaldehyde (30 Da), which are not observed in the fragmentation of resveratrol. This distinction allows for the unambiguous differentiation of these two stilbenoids in a mixture.
Experimental Protocol: LC-MS/MS Analysis of 4-hydroxy-4'-methoxystilbene
This section provides a robust, self-validating protocol for the analysis of 4-hydroxy-4'-methoxystilbene using liquid chromatography coupled with tandem mass spectrometry.
Diagram 3: LC-MS/MS Workflow for Stilbene Analysis
Caption: A typical workflow for the analysis of stilbenes by LC-MS/MS.
Step-by-Step Methodology:
-
Sample Preparation:
-
For liquid samples (e.g., wine, plasma), a solid-phase extraction (SPE) on a C18 cartridge is recommended to concentrate the analyte and remove interferences.[12]
-
Elute the analyte with methanol or acetonitrile.
-
Evaporate the solvent under a gentle stream of nitrogen and reconstitute in the initial mobile phase.
-
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for separating stilbenes.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Source: Electrospray ionization (ESI) in negative ion mode.[4]
-
Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.
-
MRM Transitions:
-
Quantifier: 225 -> 182
-
Qualifier: 225 -> 210
-
-
Collision Energy: Optimize the collision energy for each transition to maximize signal intensity. This is a critical step for method validation.
-
Source Parameters: Optimize gas flows, temperature, and voltages for the specific instrument being used.
-
Conclusion
The mass spectrometric fragmentation of 4-hydroxy-4'-methoxystilbene is predictable and follows the general fragmentation rules for stilbenoids and methoxylated phenols. The presence of the methoxy group provides a unique fragmentation signature that allows for its clear differentiation from resveratrol and other hydroxylated stilbenes. The presented LC-MS/MS protocol offers a reliable and sensitive method for the analysis of this compound in various matrices. By understanding these fundamental principles of fragmentation, researchers can confidently develop and interpret mass spectrometric data for a wide range of stilbene derivatives.
References
-
A Focused Multiple Reaction Monitoring (MRM) Quantitative Method for Bioactive Grapevine Stilbenes by Ultra-High-Performance Liquid Chromatography Coupled to Triple-Quadrupole Mass Spectrometry (UHPLC-QqQ). (2017). MDPI. Retrieved from [Link]
-
Analysis of some stilbenes in Italian wines by liquid chromatography/tandem mass spectrometry. (n.d.). Academia.edu. Retrieved from [Link]
-
Flamini, R., Mattivi, F., De Rosso, M., & Vrhovsek, U. (2007). Analysis of some stilbenes in Italian wines by liquid chromatography/tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 21(16), 2785-2792. Retrieved from [Link]
-
Stilbene Identification and Quantitation by High-Performance Liquid Chromatography Coupled with Mass Spectrometry (HPLC-MS). (n.d.). Springer Nature Experiments. Retrieved from [Link]
-
Rimando, A. M., & Perkins-Veazie, P. (2005). Determination of Stilbenes in Blueberries. LCGC North America, 23(2). Retrieved from [Link]
-
Mass fragmentation analysis of methylated resveratrol analogs in... (n.d.). ResearchGate. Retrieved from [Link]
-
Cacho, J. I., Campillo, N., Viñas, P., & Hernández-Córdoba, M. (2012). Determination of hydroxylated stilbenes in wine by dispersive liquid-liquid microextraction followed by gas chromatography mass spectrometry. Journal of Chromatography A, 1262, 1-7. Retrieved from [Link]
-
Cerrato, A., Cacho, J. I., & Viñas, P. (2014). Investigation of liquid chromatography quadrupole time-of-flight mass spectrometry performance for identification and determination of hydroxylated stilbene antioxidants in wine. Journal of Chromatography A, 1338, 99-107. Retrieved from [Link]
-
Electron ionization (EI) mass spectra of (A) trans/cis-resveratrol as... (n.d.). ResearchGate. Retrieved from [Link]
-
GC-MS 1 characteristics of the stilbenes and new products obtained from... (n.d.). ResearchGate. Retrieved from [Link]
-
Determination of side products of stilbene synthesis by gas chromatography and chromato mass spectrometry. (n.d.). Journal "Functional Materials". Retrieved from [Link]
-
Current research on determination of medically valued stilbenes and stilbenoids from spruce and pine with chromatographic and spectrometric methods—A review. (n.d.). University of Helsinki. Retrieved from [Link]
-
Design and Synthesis of π-Extended Resveratrol Analogues and In Vitro Antioxidant and Anti-Inflammatory Activity Evaluation. (2021). MDPI. Retrieved from [Link]
-
Separation and Identification of Resveratrol Butyrate Ester Complexes and Their Bioactivity in HepG2 Cell Models. (2021). MDPI. Retrieved from [Link]
-
A Fragmentation Study on Four Oligostilbenes by Electrospray Tandem Mass Spectrometry. (2019). Journal of Analysis and Testing, 3(2), 118-127. Retrieved from [Link]
-
(A) Mass fragmentation behavior of resveratrol (P for positive and N for negative). (n.d.). ResearchGate. Retrieved from [Link]
-
A Fragmentation Study on Four Oligostilbenes by Electrospray Tandem Mass Spectrometry. (2019). Journal of Analysis and Testing, 3(2), 118-127. Retrieved from [Link]
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The Stilbenoid Paradox: Mastering Reproducibility in Antiproliferative Assays
Executive Summary
The reproducibility crisis in stilbenoid research is not strictly biological; it is chemical. As researchers, we often treat assay kits (MTT, MTS, CellTiter-Glo) as "black boxes"—add reagent, read signal. However, stilbenoids (e.g., trans-resveratrol, combretastatin A-4) are chemically reactive moieties that actively interfere with the detection chemistry of standard metabolic assays.
This guide moves beyond standard kit instructions to address the "False Negative" phenomenon where stilbenoids appear less potent than they are due to artifactual signal generation. We provide a validated framework for selecting the correct assay, stabilizing the compound, and correcting for interference.
Part 1: The Chemical Conundrum
To obtain reproducible IC50 values, one must control two specific chemical behaviors of stilbenoids that occur ex vivo:
The Redox Artifact (Tetrazolium Reduction)
Stilbenoids possess phenolic hydroxyl groups capable of donating electrons. In standard metabolic assays (MTT, MTS, WST-1), the tetrazolium salt is designed to be reduced by mitochondrial dehydrogenases (e.g., succinate dehydrogenase) in living cells.
-
The Problem: Stilbenoids can non-enzymatically reduce tetrazolium salts in the culture medium extracellularly.
-
The Result: An artificial increase in absorbance (OD), masking cell death. A toxic concentration may appear viable because the drug itself creates the "life" signal.
The Isomerization Trap
Trans-resveratrol is the biologically active isomer. Upon exposure to ambient laboratory light (UV/blue spectrum), it undergoes photoisomerization to cis-resveratrol, which is often thermodynamically less stable and biologically less potent.
-
Impact: Handling stilbenoids on an open bench for 30 minutes can shift the trans:cis ratio, effectively altering the molar concentration of the active drug before it reaches the cell.
Part 2: Comparative Analysis of Assays
The following table synthesizes performance data, highlighting why the industry standard (MTT) is often the wrong choice for this specific class of molecules.
Table 1: Assay Performance Matrix for Stilbenoids[1]
| Feature | MTT / MTS (Metabolic) | SRB (Protein Mass) | ATP Luminescence (CellTiter-Glo) | Impedance (Label-Free) |
| Primary Metric | Mitochondrial Activity | Total Cellular Protein | ATP Quantitation | Dielectric Impedance |
| Stilbenoid Interference | HIGH (Direct Reduction) | LOW (No chemical interaction) | LOW/MED (Luciferase inhibition possible) | NONE |
| Sensitivity | Moderate | Moderate | High | High |
| Cost | Low | Low | High | High (Capital Equip) |
| Verdict | NOT RECOMMENDED without cell-free controls | RECOMMENDED (Robust & Stable) | GOLD STANDARD (If cost permits) | IDEAL for kinetics |
Critical Insight: In comparative studies, MTT assays have been shown to overestimate the viability of cells treated with polyphenols by up to 2-fold compared to ATP or DNA-based assays (Wang et al., 2010).[1]
Part 3: Mechanism of Failure (Visualization)
The following diagram illustrates the "False Viability" loop that plagues MTT assays when testing stilbenoids.
Figure 1: The Dual-Reduction Pathway. The red dashed line represents the chemical artifact where the drug mimics biological activity, leading to false negatives in toxicity screening.
Part 4: Validated Experimental Protocols
To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), we recommend moving away from MTT. However, if you must use metabolic assays, you must employ Protocol B. For robust screening, use Protocol C.
Protocol A: Stilbenoid Handling & Stability (Pre-requisite)
-
Lighting: All weighing and dilution steps must occur under yellow light (sodium lamp) or in biosafety cabinets with the sash covered in amber film.
-
Solvent: Dissolve in DMSO. Avoid ethanol if long-term storage is required, as evaporation alters concentration.
-
Media: Avoid media with high copper content (e.g., certain formulations of RPMI) unless studying pro-oxidant effects, as Cu²⁺ catalyzes stilbenoid oxidation.
Protocol B: The "Cell-Free" Correction (If using MTT/MTS)
Purpose: To quantify and subtract the signal generated by the drug alone.
-
Plate Setup: Prepare two identical 96-well plates.
-
Plate A (Cells): Seeding density 5,000 cells/well.
-
Plate B (No Cells): Media only.
-
-
Treatment: Add the stilbenoid dilution series to both plates. Incubate for the desired time (e.g., 24h, 48h).
-
Assay: Add MTT reagent to both plates. Incubate for 2-4 hours.
-
Calculation:
Note: If OD_Plate B > 0.1, the assay is invalid. Switch to SRB.
Protocol C: The Sulforhodamine B (SRB) Assay (Recommended)
Purpose: Measures protein content. Unaffected by redox potential or metabolic fluctuations.
-
Fixation (Critical Step):
-
Discard media (removes the stilbenoid and any dissolved interference).
-
Add 100 µL cold 10% (w/v) Trichloroacetic Acid (TCA) per well.
-
Incubate at 4°C for 1 hour. Why? This precipitates cellular proteins and locks the cell mass to the plate.
-
-
Washing:
-
Wash 4x with slow-running tap water.
-
Air dry completely (invisible moisture alters staining).
-
-
Staining:
-
Add 100 µL 0.057% (w/v) SRB solution in 1% acetic acid.
-
Incubate 30 mins at room temperature.
-
-
Solubilization:
-
Wash 4x with 1% acetic acid to remove unbound dye.
-
Solubilize bound dye with 200 µL 10 mM Tris base (pH 10.5).
-
-
Read: Absorbance at 510 nm.
Part 5: Optimized Workflow Visualization
Figure 2: Decision tree for selecting and executing reproducible assays. Note that SRB bypasses the artifact stage entirely via fixation.
References
-
Wang, P., Henning, S. M., & Heber, D. (2010). Limitations of MTT and MTS-Based Assays for Measurement of Antiproliferative Activity of Green Tea Polyphenols. PLOS ONE. [Link]
-
Peng, W., et al. (2022). Comparison of the Usefulness of MTT and CellTiter-Glo Tests Applied for Cytotoxicity Evaluation of Compounds from the Group of Polyphenols.[2] Molecules. [Link][3][4]
-
Somayaji, A., & Shastry, C. S. (2021). Interference of Antioxidant Flavonoids with MTT Tetrazolium Assay in a Cell Free System. Journal of Pharmaceutical Research International. [Link]
-
Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols. [Link]
-
Montsko, G., et al. (2013). The Photostability and Photostabilization of trans-Resveratrol. Cosmetics & Toiletries. [Link]
Sources
- 1. Limitations of MTT and MTS-Based Assays for Measurement of Antiproliferative Activity of Green Tea Polyphenols | PLOS One [journals.plos.org]
- 2. Comparison of the Usefulness of MTT and CellTiterGlo Tests Applied for Cytotoxicity Evaluation of Compounds from the Group of Polyphenols | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxic Stilbenoids, Hetero- and Homodimers of Homoisoflavonoids from Prospero autumnale - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
